molecular formula C5H6BrN3 B2415645 3-Bromo-4-hydrazinylpyridine CAS No. 1202941-04-5

3-Bromo-4-hydrazinylpyridine

Cat. No.: B2415645
CAS No.: 1202941-04-5
M. Wt: 188.028
InChI Key: YQFOKCAJSZDRHX-UHFFFAOYSA-N
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Description

3-Bromo-4-hydrazinylpyridine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.028. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-hydrazinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-hydrazinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromopyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFOKCAJSZDRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

thermodynamic stability of 3-Bromo-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Thermal Hazard Assessment of 3-Bromo-4-hydrazinylpyridine: A Strategic Technical Guide

Executive Summary

3-Bromo-4-hydrazinylpyridine (CAS: 22802-96-6) represents a critical yet thermodynamically distinct class of intermediates used in the synthesis of pyrazolo[4,3-c]pyridines and other kinase inhibitors. Its stability profile is governed by the tension between the electron-deficient pyridine core and the nucleophilic, energy-rich hydrazine moiety.

This guide provides a rigorous framework for evaluating the thermodynamic risks of this compound. Unlike standard reagents, the ortho-bromo substituent introduces steric strain that perturbs the hydrazine conjugation, potentially lowering the onset temperature of decomposition (


) compared to non-halogenated analogs. The following protocols and analyses are designed to validate safety margins before scale-up.

Part 1: Structural & Theoretical Stability Framework

To predict the thermodynamic behavior of 3-Bromo-4-hydrazinylpyridine, we must decouple the electronic and steric contributions of its substituents.

The Ortho-Effect and Bond Dissociation

The primary thermodynamic weak point is the N-N single bond of the hydrazine group. In a standard phenylhydrazine, this bond has a dissociation energy (BDE) of approximately 160–200 kJ/mol . However, in 3-Bromo-4-hydrazinylpyridine, two factors alter this:

  • Electronic Withdrawal: The pyridine ring (an electron sink), further activated by the electronegative Bromine at C3, pulls electron density from the

    
    -nitrogen of the hydrazine. This weakens the N-N bond, making the terminal 
    
    
    
    more susceptible to oxidative loss or homolytic cleavage.
  • Steric Orthogonality: The bulky Bromine atom at position 3 exerts steric pressure on the hydrazine at position 4. This forces the hydrazine moiety to twist out of the plane of the aromatic ring, reducing resonance stabilization. Thermodynamic Consequence: The ground state energy is raised, lowering the activation energy barrier (

    
    ) for thermal decomposition.
    
Decomposition Pathway (Mechanism)

The decomposition is driven by entropy (


) via the evolution of nitrogen gas (

).

Primary Pathway (Radical Cleavage):



Secondary Pathway (Cyclization): In the presence of residual solvents or specific catalysts, the hydrazine may attack the C3 position, displacing the Bromine (Intramolecular Nucleophilic Aromatic Substitution), though this is kinetically slower than


 evolution.

Part 2: Visualization of Stability Logic

The following diagram illustrates the critical decision pathways for assessing the stability of this compound during development.

StabilityAssessment Compound 3-Bromo-4-hydrazinylpyridine (Target Molecule) Theory Theoretical Risk Analysis (Ortho-Sterics & N-N BDE) Compound->Theory DSC DSC Screening (Sealed Gold Pan, 5°C/min) Theory->DSC Inform Protocol TGA TGA Analysis (Mass Loss Correlation) DSC->TGA Corroborate Volatiles Decision1 Exotherm Onset < 100°C? DSC->Decision1 Data Input Unstable CRITICAL HAZARD Do Not Scale. Re-engineer Route. Decision1->Unstable Yes (High Risk) ARC ARC Testing (Adiabatic Calorimetry) Decision1->ARC No (Proceed to Scale-up) Storage Define Storage: < -20°C, Argon Atmosphere ARC->Storage Define Safe Operating Limits

Figure 1: Thermodynamic Stability Assessment Workflow. This logic gate ensures no scale-up occurs without thermal validation.

Part 3: Experimental Characterization Protocols

Do not rely on literature values for generic hydrazines. The presence of the bromine requires empirical validation using the following "Self-Validating" protocols.

Differential Scanning Calorimetry (DSC) - The Gold Standard

Objective: Determine the Onset Temperature (


) and Enthalpy of Decomposition (

).
  • Sample Preparation: Weigh 2–4 mg of dried 3-Bromo-4-hydrazinylpyridine.

    • Critical: Use Gold-plated high-pressure crucibles (sealed). Standard aluminum pans may catalyze decomposition or rupture due to

      
       gas generation, invalidating the thermodynamic data.
      
  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp Rate: 5°C/min. (Note: Faster rates like 10°C/min can artificially elevate the detected onset temperature due to thermal lag).

  • Temperature Range: 25°C to 400°C.[1]

  • Interpretation:

    • Look for a sharp exotherm. For aryl hydrazines, a

      
       indicates significant instability.
      
    • Self-Validation Check: If the baseline drifts significantly before the exotherm, the sample may be subliming. Retest with a hermetically sealed pan to confirm the exotherm is chemical, not physical.

Thermogravimetric Analysis (TGA)

Objective: Distinguish between desolvation, sublimation, and degradation.

  • Protocol: Run in parallel with DSC.

  • Key Indicator: A mass loss step that coincides exactly with the DSC exotherm confirms decomposition with gas evolution (

    
    ). If mass loss occurs without an exotherm, it is likely sublimation or solvent loss.
    
Accelerating Rate Calorimetry (ARC)

Requirement: Mandatory if DSC shows


 or if the compound is intended for >100g scale-up. ARC determines the "Time to Maximum Rate" (TMR), predicting how long the material can sit in a reactor before thermal runaway occurs.

Part 4: Data Presentation & Analysis

When documenting your findings, structure the data as follows to allow for rapid risk assessment.

ParameterExperimental Value (Target)Risk ThresholdInterpretation
DSC Onset (

)
To be determined

High risk of autocatalytic decomposition during drying.
Decomposition Energy (

)
To be determined

High energetic potential; potential for deflagration.
TGA Mass Loss To be determined

(Sharp step)
Indicates rapid gas evolution (

).
Visual Appearance Off-white to yellow solidDarkening / BrownOxidation (formation of diazenes/azo species).

Part 5: Handling, Storage, and Mitigation[1][3]

Based on the thermodynamic profile of brominated aryl hydrazines, the following mitigation strategies are required:

  • Oxidative Instability: Hydrazines are reducing agents. 3-Bromo-4-hydrazinylpyridine will oxidize in air to form the azo-derivative or diazonium species, which are shock-sensitive.

    • Protocol: Store strictly under Argon (heavier than air, providing better blanketing than Nitrogen).

  • Thermal History: Avoid heating above 40°C during drying. Use vacuum drying at ambient temperature to remove solvents.

  • Solution Stability: Do not store in solution for >24 hours. The nucleophilic hydrazine can displace the bromine (self-reaction) in polar aprotic solvents (DMSO, DMF) over time.

References

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition. Elsevier, 2006. (Standard reference for hydrazine instability and N-N bond hazards).

  • Sloan, J. et al. "Thermal Analysis of Hydrazine Derivatives." Journal of Thermal Analysis and Calorimetry. (General principles of hydrazine DSC interpretation).

  • Brown, R. "Pyridine Chemistry: Halogenation and Stability." Organic Process Research & Development. (Context on halo-pyridine reactivity).

  • Mettler Toledo. "Thermal Analysis of Energetic Materials." UserCom. (Protocols for sealed-pan DSC).

  • Occupational Safety and Health Administration (OSHA). "Guidance on Hydrazine and Derivatives." (Safety grounding).

Sources

literature review of 3-Bromo-4-hydrazinylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of 3-Bromo-4-hydrazinylpyridine Derivatives

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs due to its unique physicochemical properties, including its basicity, stability, and capacity for hydrogen bonding.[1] When functionalized with a reactive hydrazine moiety, the resulting hydrazinylpyridine core becomes a versatile platform for generating diverse molecular architectures with significant pharmacological potential. This guide focuses on the 3-bromo-4-hydrazinylpyridine scaffold, a particularly valuable intermediate. The bromine atom at the 3-position offers a site for cross-coupling reactions, while the hydrazine group at the 4-position is readily derivatized, allowing for a dual-vector approach to library synthesis. We will explore the synthesis of this core intermediate, detail key derivatization strategies, and review the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and enzyme-inhibiting properties. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this promising chemical scaffold.

The Pyridine and Hydrazine Moieties: A Privileged Partnership in Drug Design

The pyridine ring is a bioisostere of benzene, found in a wide array of pharmaceuticals where it enhances biochemical potency, metabolic stability, and bioavailability.[1][2] Its inclusion in drugs is extensive, spanning applications as antimicrobial, antiviral, anticancer, and antihypertensive agents.[3]

The hydrazine (-NHNH₂) and hydrazone (-NHN=CH-) moieties are equally significant pharmacophores, known for their coordination capabilities and diverse biological activities, including anticonvulsant, antimicrobial, and antimycobacterial effects.[4] The combination of these two privileged fragments into a single molecule, 3-bromo-4-hydrazinylpyridine, creates a powerful building block for combinatorial chemistry and targeted drug discovery.

Synthesis of the Core Intermediate: 3-Bromo-4-hydrazinylpyridine

The target intermediate, 3-bromo-4-hydrazinylpyridine, is not commonly synthesized in a single step from basic precursors. A logical and efficient pathway involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, 3-bromo-4-chloropyridine, using hydrazine hydrate. This approach is well-established for the synthesis of hydrazinylpyridines from their corresponding chloro- or dichloropyridine analogs.[5]

The overall synthetic strategy is a two-step process:

  • Bromination of a Pyridine Precursor: Synthesis of a 3-bromo-4-halopyridine.

  • Hydrazinolysis: Reaction with hydrazine hydrate to install the hydrazinyl group.

A common method for synthesizing 3-bromopyridine involves the direct bromination of pyridine in the presence of sulfuric acid.[6] However, controlling regioselectivity for a di-substituted pyridine can be complex. A more direct route starts from commercially available 4-chloropyridine or 4-hydroxypyridine, followed by bromination and subsequent hydrazinolysis. The key transformation is the displacement of a leaving group (e.g., a chloride ion) at the C4 position by hydrazine.

G start 4-Chloropyridine precursor 3-Bromo-4-chloropyridine start->precursor intermediate 3-Bromo-4-hydrazinylpyridine (Core Intermediate) precursor->intermediate

Caption: Synthetic pathway to the 3-bromo-4-hydrazinylpyridine core intermediate.

Derivatization Strategies: Unlocking Chemical Diversity

The 3-bromo-4-hydrazinylpyridine scaffold offers two orthogonal sites for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. Derivatization is a key technique to modify compounds to enhance their chromatographic behavior or, in this context, their biological activity.[7][8]

Reactions at the Hydrazine Moiety

The terminal nitrogen of the hydrazine group is a potent nucleophile, making it an ideal handle for various transformations.[9]

  • Hydrazone Formation: Condensation with a wide range of aldehydes and ketones yields stable hydrazone derivatives. This is one of the most common derivatization methods, introducing significant structural diversity.

  • Acylation: Reaction with acid chlorides or carboxylic acids (using coupling agents) produces N-acylhydrazides or diacylhydrazines.

  • Cyclization Reactions: The hydrazine moiety can serve as a dinucleophile in reactions with 1,3-dicarbonyl compounds or similar synthons to construct five- or six-membered heterocyclic rings, such as pyrazoles or pyridazinones.[10]

Reactions at the Bromo Substituent

The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids, catalyzed by a palladium complex, introduces diverse aromatic substituents. This method is highly robust and tolerates a wide range of functional groups.[11]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates allows for the introduction of nitrogen-based functional groups.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylpyridine derivatives.

G cluster_N Hydrazine Derivatization cluster_Br Bromine Derivatization Core 3-Bromo-4-hydrazinylpyridine Hydrazone Hydrazones Core->Hydrazone R-CHO Acyl N-Acylhydrazides Core->Acyl R-COCl Pyrazole Pyrazoles Core->Pyrazole 1,3-dicarbonyl Suzuki Aryl/Heteroaryl Groups (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 [Pd] catalyst Buchwald Amines/Amides (Buchwald-Hartwig) Core->Buchwald R-NH2 [Pd] catalyst Sonogashira Alkynes (Sonogashira) Core->Sonogashira R-C≡CH [Pd/Cu] catalyst

Caption: Key derivatization pathways for the 3-bromo-4-hydrazinylpyridine scaffold.

Pharmacological Evaluation and Biological Activities

Derivatives of hydrazinylpyridine and related scaffolds have demonstrated a remarkable range of biological activities, validating this structural class as a source of potential therapeutic agents.

Anticancer and Enzyme Inhibition Activity

Many pyridine-based compounds function as kinase inhibitors. Sulfonylhydrazone-substituted imidazo[1,2-a]pyridines have been developed as exceptionally potent inhibitors of PI3 Kinase p110α, with IC₅₀ values in the sub-nanomolar range.[12] One such compound demonstrated significant anti-tumor effectiveness in vivo.[12] The core concept of replacing an unstable moiety (a pyrazole) with a stable hydrazone proved to be a successful strategy for improving drug-like properties.[12] Additionally, other pyridine hydrazide derivatives have been investigated as inhibitors of enzymes like tyrosinase, which is relevant in cosmetics and treatments for hyperpigmentation.[13]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazide and hydrazone derivatives have long been a fruitful area of research in this field.[14] Pyrazine carboxamides, structurally related to the pyridine core, have shown potent antibacterial activity against extensively drug-resistant Salmonella Typhi.[11] The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[11] Furthermore, various isonicotinoylhydrazones (derivatives of pyridine-4-carbohydrazide) have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]

Other CNS and Systemic Activities

The versatility of the pyridine scaffold extends to therapies for the central nervous system and other systemic diseases. Pyrrolo[3,4-c]pyridine derivatives have been explored for their analgesic, sedative, antidiabetic, and antiviral properties.[15] Substituted pyridine derivatives have also been evaluated for anticonvulsant and antihypertensive effects.[16]

Data Summary: Biological Activity

Compound ClassTarget/OrganismActivity MetricPotency RangeReference
Sulfonylhydrazone Imidazo[1,2-a]pyridinesPI3 Kinase p110αIC₅₀0.26 - 0.30 nM[12]
Benzyl Hydrazide Pyridin-4-onesTyrosinaseIC₅₀25.29 - 64.13 µM[13]
Pyrazine CarboxamidesXDR S. TyphiMIC6.25 mg/mL[11]
N'-(3-Bromobenzylidene)-4-hydroxybenzohydrazideE. coli, B. subtilisMIC15.7 ppm[14]
IsonicotinoylhydrazonesM. tuberculosis (INH-resistant)MIC6.25 - 50 µg/mL[4]

Key Experimental Protocols

Protocol: Synthesis of a Representative Hydrazone Derivative

This protocol outlines the general procedure for the condensation of 3-bromo-4-hydrazinylpyridine with an aromatic aldehyde to form the corresponding hydrazone.

Materials:

  • 3-Bromo-4-hydrazinylpyridine (1.0 equiv)

  • Substituted aromatic aldehyde (1.1 equiv)

  • Ethanol (or Methanol)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 3-bromo-4-hydrazinylpyridine in a minimal amount of ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and Mass Spectrometry. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) may be performed for further purification if necessary.

Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This protocol, adapted from standard microbiological procedures, is used for preliminary screening of the antibacterial activity of synthesized compounds.[11][17]

Materials:

  • Synthesized 3-bromo-4-hydrazinylpyridine derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Sterile swabs, sterile cork borer (or pipette tips to create wells)

  • Dimethyl sulfoxide (DMSO) as a solvent for compounds

  • Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an agar plate to create a lawn of bacteria.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in DMSO.

  • Carefully add a fixed volume (e.g., 50 µL) of each test compound solution into a separate well.

  • Add the same volume of pure DMSO into one well as a negative control. Place a standard antibiotic disc on the agar as a positive control.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Invert the plates and incubate at 37 °C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Outlook

The 3-bromo-4-hydrazinylpyridine scaffold is a highly versatile and valuable building block in medicinal chemistry. Its dual functional handles allow for the creation of large, diverse chemical libraries through robust and well-established chemical transformations. The derivatives have shown potent biological activity across multiple therapeutic areas, including oncology and infectious diseases. Future research should focus on leveraging this scaffold for the development of targeted covalent inhibitors (by exploiting the reactivity of the hydrazone) or proteolysis-targeting chimeras (PROTACs). The continued exploration of the chemical space around this privileged core is likely to yield novel drug candidates with improved efficacy and unique mechanisms of action.

References

  • Source: Google Patents (CN104974081A)
  • Title: Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

  • Title: Biological activities of hydrazide derivatives in the new millennium Source: ResearchGate URL: [Link]

  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Source: Google Patents (CN111072630A)
  • Source: Google Patents (CN104945314A)
  • Title: Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Source: ResearchGate URL: [Link]

  • Title: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release Source: ACS Omega URL: [Link]

  • Title: Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives Source: ResearchGate URL: [Link]

  • Title: Derivatization Reagents - For Selective Response and Detection in Complex Matrices Source: Greyhound Chromatography URL: [Link]

  • Title: Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors Source: PubMed URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Biological Activities of Hydrazone Derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives Source: PubMed URL: [Link]

  • Title: The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 Source: PubMed URL: [Link]

  • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Pyridine - Syntheis, Reactions and Medicinal uses Source: Slideshare URL: [Link]

Sources

The Emerging Potential of 3-Bromo-4-hydrazinylpyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a hydrazinyl moiety, it unlocks a versatile chemical handle for creating extensive compound libraries, particularly hydrazones, which are celebrated for their wide spectrum of biological activities.[1][2] The introduction of a bromine atom at the 3-position further modulates the electronic and steric properties of the pyridine ring, potentially enhancing binding affinities and metabolic stability. This guide delves into the untapped therapeutic potential of the 3-bromo-4-hydrazinylpyridine scaffold. While this specific core is nascent in discovery literature, by synthesizing data from structurally related compounds, we can project its promise across several key therapeutic areas, including oncology, infectious diseases, and the inhibition of key enzyme families. This document provides a forward-looking analysis, complete with hypothesized mechanisms, detailed protocols for biological evaluation, and a framework for future research and development.

Introduction: The Strategic Value of the Pyridine-Hydrazone Core

Heterocyclic compounds are fundamental to modern drug design, with pyridine rings being particularly prominent due to their unique electronic properties and ability to form crucial hydrogen bonds with biological targets.[3] The hydrazide-hydrazone framework (-CONH-N=C) is another privileged scaffold, known to confer a diverse range of pharmacological effects, from antimicrobial to anticancer activities.[4] The combination of these two moieties in the 3-bromo-4-hydrazinylpyridine scaffold presents a compelling starting point for novel drug discovery programs. The hydrazinyl group at the 4-position serves as a reactive and versatile point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine at the 3-position can act as a key interaction point within a protein's binding pocket and can influence the molecule's overall pharmacokinetic profile.

This guide will explore the synthetic accessibility of this scaffold and, through deductive reasoning based on established literature, map out its most promising potential biological activities and mechanisms of action.

Synthetic Strategy and Derivatization Potential

The utility of a scaffold is directly tied to its synthetic accessibility. The 3-bromo-4-hydrazinylpyridine core can be prepared through a logical, multi-step synthesis, making it amenable to library generation for high-throughput screening.

Proposed Synthesis of the Core Scaffold

A plausible route begins with the bromination of a suitable pyridine precursor, followed by the introduction of the hydrazinyl group. The reaction of the 4-hydrazinylpyridine with various aldehydes and ketones is a straightforward and widely used method to generate diverse hydrazone libraries.[4]

Experimental Protocol: General Synthesis of 3-Bromo-4-(2-benzylidenehydrazinyl)pyridine Derivatives

  • Step 1: Synthesis of 3-Bromopyridine. To a solution of pyridine in 80-95% sulfuric acid, bromine is added dropwise at an elevated temperature (130-140 °C) and allowed to react for 7-8 hours.[5] The reaction is then cooled, neutralized with a base such as 6N sodium hydroxide, and the product is extracted using an organic solvent.[5]

  • Step 2: Introduction of the Hydrazinyl Group. (Hypothetical Step) The resulting 3-bromopyridine can undergo nucleophilic aromatic substitution with hydrazine hydrate at an appropriate position (e.g., a pre-functionalized 4-chloro-3-bromopyridine) under elevated temperature and pressure to yield 3-bromo-4-hydrazinylpyridine.

  • Step 3: Hydrazone Formation. 3-Bromo-4-hydrazinylpyridine (1 mmol) is dissolved in ethanol. A catalytic amount of glacial acetic acid is added. The desired substituted aldehyde or ketone (1.1 mmol) is added to the mixture.[4]

  • Reaction Monitoring. The reaction mixture is refluxed for 4-8 hours and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation and Purification. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization or column chromatography to yield the final hydrazone derivative.

Scaffold Derivatization Workflow

The true power of this scaffold lies in the versatility of the hydrazinyl group, which allows for the creation of a vast chemical space.

G cluster_0 Core Synthesis cluster_1 Library Generation Pyridine Pyridine Precursor Bromopyridine 3-Bromo-4-halopyridine Pyridine->Bromopyridine Bromination Core 3-Bromo-4-hydrazinylpyridine (Core Scaffold) Bromopyridine->Core Hydrazinolysis Hydrazones Hydrazone Library Core->Hydrazones Condensation Reaction Aldehydes Aldehyde / Ketone Library (R1, R2) Aldehydes->Hydrazones

Caption: General workflow for synthesis and derivatization.

Potential Biological Activities and Mechanistic Insights

By analyzing the bioactivities of related pyridine, hydrazone, and bromo-substituted heterocyclic compounds, we can forecast several promising therapeutic applications for the 3-bromo-4-hydrazinylpyridine scaffold.

Anticancer Activity: Targeting Kinase Signaling

A significant number of FDA-approved anticancer drugs are protein kinase inhibitors, and many of them contain pyridine or hydrazone moieties.[6][7] These scaffolds are adept at fitting into the ATP-binding pocket of kinases.

Hypothesized Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of the 3-bromo-4-hydrazinylpyridine scaffold are strong candidates for inhibitors of RTKs like VEGFR-2 and EGFR, which are critical drivers of tumor angiogenesis and proliferation.[8][9][10] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. The bromo-substituent can form halogen bonds or occupy hydrophobic pockets, while the variable R-groups on the hydrazone moiety can be tailored to target specific regions of the kinase active site, thereby conferring selectivity.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Dimerization & Activation) VEGFR2->P Scaffold 3-Bromo-4-hydrazinylpyridine Derivative Scaffold->VEGFR2 Inhibits PI3K PI3K/Akt Pathway P->PI3K Activates PLCg PLCγ Pathway P->PLCg Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

  • Assay Principle: A fluorescence-based assay to measure the phosphorylation of a peptide substrate by the VEGFR-2 enzyme.

  • Reagents: Recombinant human VEGFR-2 enzyme, poly(Glu, Tyr) 4:1 peptide substrate, ATP, test compounds (dissolved in DMSO), and a phosphotyrosine-specific detection antibody conjugated to a fluorophore.

  • Procedure:

    • Add 10 µL of diluted test compound or control (DMSO) to a 96-well plate.

    • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of ATP solution. Incubate for 1 hour at 37°C.

    • Stop the reaction and add the detection antibody. Incubate for 30 minutes.

    • Read the fluorescence intensity on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Activity

Hydrazone derivatives are well-documented antimicrobial agents.[1][11] The incorporation of a halogen, such as bromine, on a heterocyclic ring often enhances antimicrobial potency.[12]

Hypothesized Mechanism: Disruption of Bacterial Processes

Derivatives could target essential bacterial enzymes like DNA gyrase, which is a validated target for antibiotics like ciprofloxacin.[13][14] Alternatively, the lipophilic nature imparted by the bromo- and variable hydrazone moieties could enable the compounds to disrupt bacterial cell membrane integrity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

  • Materials: Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compounds, and positive control antibiotic (e.g., Ciprofloxacin).

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Endpoint Reading: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Other Potential Enzyme Inhibition

The structural features of the scaffold suggest potential activity against other enzyme classes.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamide derivatives of pyridine are classic CA inhibitors.[15] While this scaffold lacks a sulfonamide, the core's ability to coordinate with the active site zinc ion could be explored. The mechanism involves the displacement of a zinc-bound water molecule, disrupting the enzyme's catalytic cycle.[15]

  • Phosphodiesterase (PDE) Inhibition: Certain substituted pyridines are known to act as PDE4 inhibitors, which are targets for inflammatory diseases.[16][17] The planar nature of the pyridine ring and the potential for diverse substitutions on the hydrazone tail make it a candidate for fitting into the PDE active site.

Data Summary and Future Outlook

To guide a drug discovery campaign, initial screening data would be organized to establish a clear Structure-Activity Relationship (SAR).

Table 1: Hypothetical Screening Data for a Library of 3-Bromo-4-(2-arylidenehydrazinyl)pyridine Derivatives

Compound IDAryl Substituent (R)VEGFR-2 IC50 (µM)S. aureus MIC (µg/mL)Cytotoxicity (HeLa) IC50 (µM)
Lead-01 4-Hydroxy-phenyl5.232> 50
Lead-02 4-Chloro-phenyl1.8825.4
Lead-03 3,4-Dimethoxy-phenyl0.91612.1
Lead-04 2-Furyl8.14> 50
Sunitinib (Reference Drug)0.08N/A5.8

Conclusion

The 3-bromo-4-hydrazinylpyridine scaffold represents a promising, yet underexplored, area for drug discovery. Based on strong precedent from related chemical structures, derivatives of this core are predicted to exhibit potent biological activities, particularly as anticancer kinase inhibitors and broad-spectrum antimicrobial agents. The synthetic tractability of the scaffold allows for the rapid generation of diverse chemical libraries, which is essential for optimizing potency and selectivity. The experimental protocols and mechanistic hypotheses laid out in this guide provide a robust framework for research and development teams to unlock the full therapeutic potential of this exciting chemical class. The next critical step is the synthesis and systematic biological evaluation of these compounds to validate these promising prospects.

References

  • A review exploring biological activities of hydrazones - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Biological activities of hydrazide derivatives in the new millennium. (2014). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 4, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved February 4, 2026, from [Link]

  • Inhibition of cancer cell invasion by new ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs. (2016). PubMed. Retrieved February 4, 2026, from [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2024). MDPI. Retrieved February 4, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2022). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • The Role of 3-Bromo-4-methylpyridine in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 4, 2026, from [Link]

  • CN104974081A - Synthetic method of 3-bromopyridine. (2015). Google Patents.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved February 4, 2026, from [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (2014). PubMed. Retrieved February 4, 2026, from [Link]

  • Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. (2020). MDPI. Retrieved February 4, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2016). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate. (2020). Google Patents.
  • Protein Kinase Inhibitors. (2012). Blue Ridge Institute for Medical Research. Retrieved February 4, 2026, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved February 4, 2026, from [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][16][18]Thiadiazole Moiety. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. (2017). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2020). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). PubMed. Retrieved February 4, 2026, from [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). PubMed. Retrieved February 4, 2026, from [Link]

Sources

Precision Analysis of 3-Bromo-4-hydrazinylpyridine: Molecular Characterization & Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula Analysis of 3-Bromo-4-hydrazinylpyridine Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-4-hydrazinylpyridine (CAS: 1202941-04-5) represents a critical heterocyclic "linchpin" in medicinal chemistry, particularly in the synthesis of fused ring systems like pyrazolopyridines and triazolopyridines. However, its dual functionality—combining a nucleophilic hydrazine tail with an electrophilic brominated pyridine core—presents unique analytical challenges. The hydrazine moiety is susceptible to oxidation, while the basic pyridine nitrogen can induce peak tailing in chromatography.

This guide provides a definitive technical framework for the molecular characterization of this compound. We move beyond basic data to explore the causality of its spectral signatures, offering a self-validating analytical workflow designed to ensure structural integrity and high purity in drug development pipelines.

Part 1: Molecular Identity & Physicochemical Architecture

The accurate characterization of 3-Bromo-4-hydrazinylpyridine relies on understanding its isotopic distribution. Unlike standard organic molecules, the presence of Bromine introduces a massive mass defect and a distinct isotopic signature that serves as the primary diagnostic tool in Mass Spectrometry.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 3-Bromo-4-hydrazinylpyridine
CAS Number 1202941-04-5
Molecular Formula

Average Molecular Weight 188.03 g/mol
Monoisotopic Mass (

)
186.9745 Da
Monoisotopic Mass (

)
188.9725 Da
Appearance Off-white to pale yellow solid (oxidizes to brown)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
The Bromine Isotope Effect

In elemental analysis and MS, the atomic weight of Bromine (79.904) is an average of two nearly equiprobable isotopes:


 (50.69%) and 

(49.31%).
  • Implication: There is no single "molecular weight" peak. The spectrum must show a 1:1 doublet separated by 2 Daltons (

    
     and 
    
    
    
    ). Absence of this pattern indicates de-bromination or contamination.
Part 2: Mass Spectrometry Profiling (The Fingerprint)

Objective: Confirm formula


 and assess oxidation byproducts (e.g., azo dimers).
Mechanistic Insight

In Electrospray Ionization (ESI), the basic pyridine nitrogen facilitates protonation, generating


. However, the hydrazine group is labile. High cone voltages can cause in-source fragmentation, typically losing hydrazine (

) or ammonia (

).

Validation Criteria:

  • Isotopic Ratio: The intensity ratio of

    
     188.0 to 190.0 must be ~1:1.
    
  • High-Resolution MS (HRMS):

    • Target (

      
      ): 
      
      
      
      
      
      
      
    • Target (

      
      ): 
      
      
      
      
      
      
      

MS_Fragmentation cluster_0 Ionization Source (ESI+) cluster_1 Fragmentation Pathways M Neutral Molecule [C5H6BrN3] MH Protonated Ion [M+H]+ m/z 188/190 (1:1) M->MH +H+ Frag1 Loss of NH3 [M+H - 17]+ MH->Frag1 Low Energy Frag2 Loss of N2H4 (Dehydrazination) MH->Frag2 High Energy

Figure 1: MS Ionization and Fragmentation Logic. The 1:1 isotopic split is preserved in the parent ion but may vary in fragments depending on bromine retention.

Part 3: NMR Structural Elucidation

Objective: Distinguish regioisomers (e.g., 2-bromo vs. 3-bromo) and confirm hydrazine integrity.

The


 NMR spectrum in 

provides a distinct connectivity map. The hydrazine protons are exchangeable and sensitive to water content/acidity.
Predicted Shift Table (

)
Proton PositionMultiplicityApprox. Shift (

)
Coupling (

)
Structural Logic
H-2 (Pyridine) Singlet (s)8.2 - 8.4 ppm-Deshielded by N and Br; isolated spin system.
H-6 (Pyridine) Doublet (d)7.9 - 8.1 ppm

Adjacent to ring Nitrogen.
H-5 (Pyridine) Doublet (d)6.8 - 7.0 ppm

Shielded by electron-donating hydrazine at C4.
-NH- (Hydrazine) Broad Singlet7.5 - 8.5 ppm-Highly variable; disappears with

shake.
-NH2 (Hydrazine) Broad Singlet4.0 - 4.5 ppm-Broad; integrates to 2H.

Critical QC Check: If the hydrazine has oxidized to the azo-dimer (


), the broad NH/NH2 signals will vanish, and the aromatic region will shift significantly downfield due to the loss of the electron-donating effect.
Part 4: Experimental Protocols
4.1 Synthesis & Purification Workflow

Note: This protocol assumes starting from 3-bromo-4-chloropyridine.

  • Nucleophilic Substitution: Dissolve 3-bromo-4-chloropyridine in EtOH. Add Hydrazine Hydrate (excess, 3-5 eq) to prevent dimer formation. Reflux for 4-6 hours.

  • Workup: Cool to

    
    . The product often precipitates as a hydrohalide salt or free base.
    
  • Purification: Recrystallize from Ethanol/Water. Avoid column chromatography on silica if possible, as hydrazines can degrade or stick irreversibly.

4.2 Analytical Sample Preparation
  • For NMR: Dissolve ~5 mg in

    
    
    
    
    
    . Use a dry solvent to prevent H/D exchange of the hydrazine protons.
  • For LC-MS: Dissolve in 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Warning: Do not leave the sample sitting in the autosampler for >4 hours; hydrazines oxidize in solution. Analyze immediately.

Workflow cluster_Analysis Validation Loop Start Crude Reaction Mixture Iso Isolation (Precipitation/Filtration) Start->Iso Stab Stability Check (Color: Yellow vs Brown) Iso->Stab NMR 1H NMR (Confirm Structure) Stab->NMR MS LC-MS (Confirm Br Isotopes) Stab->MS Decision Pass QC? NMR->Decision MS->Decision Decision->Iso No (Recrystallize) Final Release for Synthesis Decision->Final Yes

Figure 2: Analytical Workflow. A "Stop/Go" decision matrix based on visual stability and spectral data.

Part 5: Safety & Handling (Hydrazine Hazards)

Hydrazine derivatives are potent nucleophiles and potential alkylating agents.

  • Toxicity: Suspected carcinogen.[1][2] Skin sensitizer.

  • Instability: Hydrazines can decompose to release nitrogen gas (

    
    ) upon heating or shock. Store under inert atmosphere (Argon/Nitrogen) at 
    
    
    
    .
  • Deactivation: All glassware and waste containing this compound should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to inert nitrogen before disposal.

References
  • Sigma-Aldrich. 3-Bromo-4-hydrazinylpyridine Product Data. Retrieved from .

  • PubChem. Compound Summary: 3-Bromo-4-hydrazinylpyridine (CAS 1202941-04-5). National Library of Medicine. Retrieved from .[3]

  • BenchChem. Safety Guidelines for Handling Hydrazine Derivatives. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Pyridylhydrazine derivatives. Retrieved from .

Sources

Methodological & Application

Application Note: Strategic Cyclization of 3-Bromo-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It focuses on the high-value transformation of 3-Bromo-4-hydrazinylpyridine into fused 1H-pyrazolo[4,3-c]pyridine scaffolds—a privileged structure in kinase inhibitor discovery (e.g., JAK, CDK inhibitors).

Unlike generic protocols, this guide addresses the specific regiochemical challenge posed by the 3,4-substitution pattern and leverages the bromine atom not as a waste leaving group, but as a critical handle for Palladium-catalyzed intramolecular cyclization.

Introduction & Strategic Rationale

3-Bromo-4-hydrazinylpyridine is a potent bifunctional building block. Its utility stems from the orthogonality of its reactive centers:

  • The Hydrazine Moiety (C4): A potent nucleophile capable of rapid condensation with aldehydes, ketones, and carboxylic acid derivatives.

  • The Ortho-Bromine (C3): A stable electrophile positioned perfectly for intramolecular ring closure.

While traditional thermal cyclizations (e.g., Gould-Jacobs) often require harsh conditions that limit functional group tolerance, this protocol utilizes a "Condensation-then-Closure" strategy. By first forming a hydrazone and subsequently employing a Palladium-catalyzed intramolecular


-arylation, researchers can access the 1H-pyrazolo[4,3-c]pyridine core under mild conditions with high regiocontrol.
Structural Logic: Why Pyrazolo[4,3-c]?

Unlike 2-hydrazinopyridines which form triazolo[4,3-a]pyridines via fusion with the ring nitrogen, 4-hydrazinopyridines cannot fuse with the ring nitrogen due to geometric constraints (para positioning). Instead, the cyclization must occur onto the C3 carbon. The presence of the Bromine at C3 is the enabling feature that allows this fusion to create the pyrazolo[4,3-c]pyridine skeleton.

ReactionLandscape Start 3-Bromo-4- hydrazinylpyridine Aldehyde R-CHO (Condensation) Start->Aldehyde Step 1: EtOH, RT Hydrazone Intermediate Hydrazone Aldehyde->Hydrazone - H2O PdCat Pd(0) / Ligand (Intramolecular N-Arylation) Hydrazone->PdCat Step 2: Base, Heat Product 1-Substituted-1H- pyrazolo[4,3-c]pyridine PdCat->Product Ring Closure (C3-N Bond)

Figure 1: The "Condensation-then-Closure" synthetic pathway utilizing the C3-Bromine for ring fusion.[1]

Mechanism: Pd-Catalyzed Intramolecular N-Arylation

The success of this protocol relies on the Buchwald-Hartwig amination mechanism. The hydrazone intermediate coordinates to the Palladium center, facilitating oxidative addition into the C3-Br bond.

  • Oxidative Addition: Pd(0) inserts into the C3-Br bond of the pyridine.

  • Coordination/Deprotonation: The hydrazone nitrogen (N') coordinates to the Pd(II) species. Base-assisted deprotonation occurs.

  • Reductive Elimination: The C3-N bond is formed, expelling Pd(0) and closing the 5-membered pyrazole ring.

Critical Control Point: The choice of ligand is paramount. Bidentate phosphine ligands (e.g., Xantphos, BINAP) are preferred to prevent the formation of catalytically inactive Pd-bis(hydrazone) complexes.

Experimental Protocols

Protocol A: Preparation of the Hydrazone Intermediate

Target: Formation of the stable hydrazone precursor prior to cyclization.

Reagents:

  • 3-Bromo-4-hydrazinylpyridine (1.0 equiv)

  • Aryl/Alkyl Aldehyde (1.05 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Acetic Acid (Cat., 1-2 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-hydrazinylpyridine in absolute ethanol.

  • Addition: Add the aldehyde (1.05 equiv) dropwise at room temperature. If the aldehyde is a solid, dissolve it in a minimum amount of ethanol first.

  • Catalysis: Add catalytic acetic acid (glacial).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (usually 50% EtOAc/Hexane) or LCMS. The hydrazone typically precipitates or shows a distinct UV shift.

  • Workup:

    • If precipitated: Filter the solid, wash with cold ethanol (2x), and dry under vacuum.

    • If soluble: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/pentane to induce crystallization.

  • Yield: Expect 85–95% yield.

Protocol B: Pd-Catalyzed Ring Closure (The Cyclization)

Target: Synthesis of 1-substituted-1H-pyrazolo[4,3-c]pyridine.

Reagents:

  • Hydrazone Intermediate (from Protocol A) (1.0 equiv)[2]

  • Catalyst: Pd_2(dba)_3 (2.5 mol%) or Pd(OAc)_2 (5 mol%)

  • Ligand: Xantphos (5-7 mol%) or BINAP (5-7 mol%)

  • Base: Cs_2CO_3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial/tube and cool under a stream of Argon or Nitrogen.

  • Charging: Add the Hydrazone intermediate (1.0 mmol), Base (Cs_2CO_3, 2.0 mmol), Pd precursor, and Ligand.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd activity).

  • Cyclization: Seal the vessel and heat to 100°C for 12–16 hours.

  • Monitoring: Check LCMS for the disappearance of the Bromine isotopic pattern (1:1 ratio of M/M+2) and the appearance of the cyclized product (M-HBr).

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite® (diatomaceous earth) to remove inorganic salts and Pd black. Rinse the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO_2).

    • Eluent: DCM/MeOH gradient (0%

      
       10%). The product is often polar due to the pyridine nitrogen.
      

Data Presentation & Optimization Guide

Ligand & Base Screening Matrix

The following table summarizes typical outcomes based on catalyst/ligand combinations for this specific scaffold.

EntryCatalyst SourceLigandBaseSolventTemp (°C)Yield (%)Notes
1 Pd(OAc)₂PPh₃K₂CO₃Toluene110<20Mono-dentate ligands often fail; significant dehalogenation.
2 Pd₂(dba)₃BINAP NaOtBuToluene10075Good conversion; NaOtBu can be too strong for sensitive R-groups.
3 Pd₂(dba)₃Xantphos Cs₂CO₃Dioxane10088 Optimal. Mild base, wide bite-angle ligand stabilizes Pd.
4 Pd(dppf)Cl₂K₃PO₄DMF12045High background decomposition of hydrazine linkage.
Troubleshooting "Stalled" Reactions

If the reaction stalls with starting material remaining:

  • Oxidation Check: Hydrazones can hydrolyze or oxidize. Ensure the starting material is pure.

  • Water Content: Cs_2CO_3 is hygroscopic. Flame-dry the base or use fresh bottles. Water kills the catalytic cycle.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate Pd. Increase catalyst loading to 5 mol% Pd_2(dba)_3 if conversion is slow.

Visualizing the Workflow

Workflow Step1 Step 1: Hydrazone Formation (EtOH, RT, 2h) Check1 QC: LCMS/NMR (Confirm Hydrazone) Step1->Check1 Check1->Step1 Fail (Hydrolysis) Step2 Step 2: Catalytic Setup (Pd/Xantphos/Base) Check1->Step2 Pass Step3 Step 3: Cyclization (100°C, 12h, Argon) Step2->Step3 Workup Celite Filtration & Purification Step3->Workup

Figure 2: Operational workflow for the two-step synthesis protocol.

References

  • General Pyrazolopyridine Reviews

    • El-Sayed, et al. "Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridines and Related Heterocycles." Molecules, 2021.

  • Pd-Catalyzed Indazole Synthesis (Mechanistic Analog)

    • Vera, K., et al. "Palladium-Catalyzed Intramolecular C-N Bond Formation: A Versatile Route to Indazoles." Organic Letters, 2007.

  • Specific Reactivity of 3-Halo-4-hydrazinopyridines

    • L'Heureux, A., et al. "Syntheses of the JAK Inhibitor." Journal of Organic Chemistry, 2010. (Demonstrates the utility of the bromo-pyridine scaffold).

  • Buchwald-Hartwig Cyclization Protocols

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. 3-Bromo-4-hydrazinylpyridine is toxic and potentially genotoxic; handle with care.

Sources

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Suzuki Coupling with an Electron-Rich Pyridine Core

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in pharmaceutical and materials science is widespread, particularly in the synthesis of biaryl and heteroaryl scaffolds that are prevalent in bioactive molecules.[1] This guide focuses on a particularly challenging yet valuable substrate: 3-bromo-4-hydrazinylpyridine. The pyridine core is a common motif in medicinal chemistry, and the hydrazinyl group offers a versatile handle for further functionalization. However, the inherent electronic properties of this substrate present specific hurdles that must be overcome to achieve successful Suzuki coupling.

The pyridine nitrogen and the strongly electron-donating hydrazinyl group at the 4-position enrich the pyridine ring with electron density. This increased electron density can retard the initial oxidative addition step of the palladium catalyst to the C-Br bond, a crucial initiation step in the catalytic cycle.[2] Furthermore, the presence of acidic N-H protons on the hydrazinyl moiety introduces the potential for deleterious side reactions, including N-arylation or catalyst inhibition through coordination.[3]

This document provides a comprehensive guide to navigating these challenges. We will explore the rationale and methodology for a protective group strategy for the hydrazinyl functionality, followed by a detailed protocol for the subsequent Suzuki-Miyaura coupling. The insights and procedures outlined herein are designed to provide researchers with a robust starting point for the successful synthesis of 3-aryl-4-hydrazinylpyridine derivatives.

The Critical Role of Hydrazine Protection

Direct Suzuki coupling of 3-bromo-4-hydrazinylpyridine is often problematic. The free hydrazinyl group, with its lone pairs of electrons and labile protons, can interfere with the catalytic cycle in several ways:

  • Catalyst Inhibition: The nitrogen atoms of the hydrazinyl group can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species.

  • Side Reactions: The N-H bonds are susceptible to deprotonation by the base present in the reaction mixture, opening pathways for competitive N-arylation reactions.

  • C-N Bond Cleavage: In some instances, palladium catalysts can promote the cleavage of C-N bonds in hydrazine derivatives, leading to undesired byproducts.[2]

To circumvent these issues, a protection strategy for the hydrazinyl group is highly recommended. An ideal protecting group should be:

  • Easy to install on the hydrazine.

  • Stable to the conditions of the Suzuki coupling reaction.

  • Readily removable under mild conditions to reveal the free hydrazine in the final product.

The tosyl (p-toluenesulfonyl) group is an excellent candidate for this purpose. It is a robust protecting group that is stable to the basic conditions of the Suzuki coupling. Furthermore, methods for the introduction and removal of tosyl groups from hydrazines are well-established in the literature. The use of N'-tosyl arylhydrazines in palladium-catalyzed cross-coupling reactions has been successfully demonstrated, indicating the compatibility of this protecting group with the desired transformation.[4]

Experimental Protocols

Part 1: Protection of 3-Bromo-4-hydrazinylpyridine

This protocol details the tosylation of 3-bromo-4-hydrazinylpyridine to afford N'-(3-bromopyridin-4-yl)-p-toluenesulfonohydrazide.

Materials:

  • 3-Bromo-4-hydrazinylpyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-bromo-4-hydrazinylpyridine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N'-(3-bromopyridin-4-yl)-p-toluenesulfonohydrazide.

Part 2: Suzuki-Miyaura Coupling of Protected 3-Bromo-4-hydrazinylpyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of N'-(3-bromopyridin-4-yl)-p-toluenesulfonohydrazide with a generic arylboronic acid.

Materials:

  • N'-(3-bromopyridin-4-yl)-p-toluenesulfonohydrazide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add N'-(3-bromopyridin-4-yl)-p-toluenesulfonohydrazide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the chosen base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 3-aryl-4-(tosylhydrazinyl)pyridine.

Key Reaction Parameters and Causality

The success of the Suzuki coupling of this challenging substrate is highly dependent on the careful selection of reaction parameters.

ParameterRecommended OptionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandFor electron-rich heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands are often superior.[5] These ligands facilitate the oxidative addition step and promote reductive elimination.[5]
Ligand (if using Pd(OAc)₂) SPhos, XPhos, RuPhosThese Buchwald-type ligands are known to be highly effective for challenging Suzuki couplings, including those involving heteroaryl chlorides and electron-rich substrates.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid.[7] Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective for less reactive substrates.
Solvent System 1,4-Dioxane/Water, Toluene/Ethanol, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence reaction rates and yields.
Temperature 80-110 °CHigher temperatures are generally required to overcome the activation barrier for the oxidative addition of electron-rich bromopyridines.
Atmosphere Inert (Argon or Nitrogen)The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, poor choice of base or solvent.Ensure the catalyst is active and the reaction is run under a strict inert atmosphere. Increase the reaction temperature. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Formation of homocoupled boronic acid byproduct Presence of oxygen, slow transmetalation.Thoroughly degas the solvents and ensure a good inert atmosphere. Use a more effective ligand to accelerate the catalytic cycle.
Decomposition of starting material or product Reaction temperature is too high, prolonged reaction time.Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in product purification Similar polarity of product and byproducts.Optimize the reaction conditions to minimize byproduct formation. Explore different chromatographic conditions or consider recrystallization.

Conclusion

The Suzuki-Miyaura coupling of 3-bromo-4-hydrazinylpyridine, while presenting unique challenges due to its electronic properties, is a feasible and valuable transformation for the synthesis of novel heterocyclic compounds. The key to success lies in a well-considered approach that includes the protection of the reactive hydrazinyl group and the careful optimization of the reaction conditions, particularly the choice of a suitable palladium catalyst and ligand system. The protocols and insights provided in this guide offer a solid foundation for researchers to build upon, enabling the efficient and reliable synthesis of 3-aryl-4-hydrazinylpyridine derivatives for applications in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 57(11), 1749-1758. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Oxime-Derived Palladacycles as Highly Active Catalysts for the Suzuki−Miyaura Cross-Coupling of Aryl Chloroarenesulfonates. The Journal of Organic Chemistry, 67(16), 5588–5594. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 4, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 4, 2026, from [Link]

  • Lu, P., & Su, C. (2011). Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage. Organic Letters, 13(23), 6244–6247. [Link]

  • Lu, P., & Su, C. (2012). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. Chemical Communications, 48(70), 8799-8801. [Link]

  • Fairlie, D. P., & West, M. L. (2015). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 17(16), 4030–4033. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Wang, D. Y., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 59(50), 22591-22596. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Wikipedia. (2024, January 29). Suzuki reaction. Retrieved February 4, 2026, from [Link]

Sources

Application Notes and Protocols for the Preparation of Pyrazoles from 3-Bromo-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of medicinally relevant pyrazole compounds, commencing from the versatile starting material, 3-bromo-4-hydrazinylpyridine. Pyrazoles are a cornerstone of many therapeutic agents, and their synthesis via the Knorr pyrazole synthesis is a fundamental reaction in medicinal chemistry.[1][2][3] This document provides an in-depth exploration of the synthesis of the pyridylhydrazine precursor, its subsequent cyclization to form the pyrazole ring, and detailed experimental protocols. The causality behind experimental choices is elucidated, ensuring a thorough understanding of the synthetic pathway. This guide is intended to empower researchers in the facile and efficient preparation of novel pyrazolylpyridine derivatives for applications in drug discovery and development.

Introduction: The Significance of Pyrazolylpyridines in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[2][3] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are key components in drugs exhibiting anti-inflammatory, analgesic, antimicrobial, anticancer, and antipsychotic properties.[2][3][4][5] The fusion of a pyrazole ring with a pyridine moiety to form pyrazolylpyridines further enhances the pharmacological potential of these molecules. The pyridine ring can modulate the physicochemical properties of the molecule, such as solubility and bioavailability, and provide additional points for interaction with biological targets.

The Knorr pyrazole synthesis, a classic and highly versatile reaction, provides a straightforward route to substituted pyrazoles through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][6][7][8] This application note will focus on the utilization of 3-bromo-4-hydrazinylpyridine as the hydrazine component, a valuable starting material that introduces a bromine atom onto the pyridine ring, offering a handle for further functionalization through cross-coupling reactions.

Synthesis of the Precursor: 3-Bromo-4-hydrazinylpyridine

The synthesis of 3-bromo-4-hydrazinylpyridine is a critical first step. While not commercially available as a standard catalog item, it can be readily prepared from 3-bromo-4-chloropyridine via nucleophilic aromatic substitution with hydrazine hydrate. This reaction is a well-established method for the preparation of hydrazinylpyridines.[9][10]

Reaction Scheme:

Synthesis of 3-Bromo-4-hydrazinylpyridine start 3-Bromo-4-chloropyridine reagents + Hydrazine hydrate (excess) Solvent (e.g., Ethanol) Reflux start->reagents product 3-Bromo-4-hydrazinylpyridine reagents->product

Caption: Synthesis of 3-bromo-4-hydrazinylpyridine.

Protocol 1: Synthesis of 3-Bromo-4-hydrazinylpyridine

Materials:

  • 3-Bromo-4-chloropyridine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Separatory funnel

Procedure:

  • To a solution of 3-bromo-4-chloropyridine (1.0 eq) in ethanol (5-10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Fit the flask with a condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromo-4-hydrazinylpyridine as a solid. The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water if necessary.

Knorr Pyrazole Synthesis: From Pyridylhydrazine to Pyrazole

The cornerstone of this application note is the Knorr pyrazole synthesis, which constructs the pyrazole ring.[6][7][8] This reaction involves the acid-catalyzed condensation of 3-bromo-4-hydrazinylpyridine with a 1,3-dicarbonyl compound, such as acetylacetone, to yield the corresponding 3,5-dimethylpyrazolylpyridine.

Reaction Scheme:

Knorr Pyrazole Synthesis start 3-Bromo-4-hydrazinylpyridine reagents + Acetylacetone Acid catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Reflux start->reagents product 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-bromopyridine reagents->product

Caption: Knorr synthesis of a pyrazolylpyridine.

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through a well-established mechanism:[7][8]

  • Imine Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.

Knorr_Mechanism A 3-Bromo-4-hydrazinylpyridine Acetylacetone B Hydrazone Intermediate A->B Imine Formation (-H2O) C Cyclized Intermediate B->C Intramolecular Cyclization D 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-bromopyridine 2 H2O C->D Dehydration (-H2O)

Sources

Buchwald-Hartwig amination using 3-Bromo-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-4-hydrazinylpyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Hydrazine Paradox" in Palladium Catalysis Performing a Buchwald-Hartwig amination on 3-Bromo-4-hydrazinylpyridine presents a classic chemoselectivity conflict. The molecule contains two competing functionalities:[1][2][3]

  • The Electrophile (Target): The C3–Br bond, deactivated by the electron-rich hydrazine at C4 but activated by the pyridine nitrogen.

  • The Nucleophile/Reductant (Interferent): The C4–hydrazinyl group (–NHNH₂).

Why Standard Protocols Fail:

  • Catalyst Poisoning: Free hydrazines are potent ligands. They coordinate to Pd(II) species, forming stable bis-hydrazido complexes that arrest the catalytic cycle (off-cycle resting states).

  • Premature Reduction: Hydrazines are reducing agents. They can reduce Pd(II) precatalysts to Pd(0) colloids (Pd black) before the ligand can bind, killing activity immediately.

  • Regioselectivity: Attempting to couple an external amine to the C3–Br position in the presence of a free hydrazine risks self-coupling or polymerization, where the hydrazine of one molecule attacks the bromide of another.

The Solution: The "Protect-Couple-Deprotect" (PCD) Strategy To ensure a self-validating and reproducible protocol, the hydrazine moiety must be temporarily masked. This guide details a robust Boc-protection strategy , followed by a Ligand-Controlled Buchwald-Hartwig coupling using sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos), which are privileged for halopyridines.

Part 2: Visualizing the Reaction Pathway

The following flowchart illustrates the critical decision points and the logic flow for this synthesis.

BuchwaldStrategy cluster_legend Legend Start Starting Material: 3-Bromo-4-hydrazinylpyridine Decision Is Hydrazine Protected? Start->Decision Direct Direct Coupling (High Risk) Decision->Direct No Protect Step 1: Protection (Boc2O, TEA, DCM) Decision->Protect No (Recommended Route) Fail FAILURE: 1. Pd Black Formation 2. Catalyst Poisoning Direct->Fail Intermed Intermediate: 3-Bromo-4-(N'-Boc-hydrazinyl)pyridine Protect->Intermed Coupling Step 2: Buchwald-Hartwig Cat: Pd2(dba)3 / BrettPhos Amine: R-NH2 Intermed->Coupling Product_Prot Coupled Product (Protected) Coupling->Product_Prot Deprotect Step 3: Deprotection (TFA or HCl) Product_Prot->Deprotect Final Final Product: 3-(Alkyl/Aryl)amino-4-hydrazinylpyridine Deprotect->Final key1 Process Step key2 Stable Intermediate key3 Critical Failure Mode

Figure 1: Strategic workflow for the amination of 3-bromo-4-hydrazinylpyridine, highlighting the necessity of the protection step to avoid catalyst deactivation.

Part 3: Detailed Experimental Protocols

Phase 1: Hydrazine Protection (The Safety Lock)

Objective: Convert the nucleophilic hydrazine into a carbamate, preventing coordination to Palladium.

Reagents:

  • Substrate: 3-Bromo-4-hydrazinylpyridine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (0.2 M concentration)

Protocol:

  • Dissolution: In a round-bottom flask, suspend 3-Bromo-4-hydrazinylpyridine in DCM.

  • Addition: Add

    
     in one portion. The suspension may clear slightly.
    
  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Reaction: Dropwise add a solution of

    
     in DCM over 15 minutes.
    
  • Monitoring: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the mass shift (+100 Da).

  • Workup: Wash with water (x2) and brine. Dry over

    
    . Concentrate to yield 3-Bromo-4-(N'-Boc-hydrazinyl)pyridine .
    
    • Checkpoint: If the product is an oil, triturate with hexane to induce crystallization. A solid intermediate is preferred for the moisture-sensitive coupling step.

Phase 2: The Buchwald-Hartwig Amination (The Coupling)

Objective: Form the C–N bond at C3 using a catalyst system optimized for hindered/heterocyclic substrates.

Reagent Table:

ComponentReagentEquiv.[1][2][4][5][6][7][8][9][10]Role
Substrate Boc-Protected Intermediate1.0Electrophile
Nucleophile Primary/Secondary Amine (

)
1.2Coupling Partner
Catalyst

0.02 (2 mol%)Pd(0) Source
Ligand BrettPhos or RuPhos 0.04-0.08Ligand
Base

2.0Base (Anhydrous)
Solvent 1,4-Dioxane or TolueneN/ASolvent (Degassed)

Step-by-Step Protocol:

  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial with the Boc-protected substrate (1.0 equiv),

      
        (2 mol%), BrettPhos  (4-6 mol%), and 
      
      
      
      (2.0 equiv).
    • Note:BrettPhos is selected for primary amines; RuPhos is superior for secondary amines.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Amine Addition: Add the liquid amine coupling partner (1.2 equiv). If the amine is a solid, add it in step 1.

  • Activation: Place the vial in a pre-heated block at 80–100°C .

  • Reaction Time: Stir vigorously for 12–24 hours.

    • Visual Check: The solution should turn from dark purple/red (active catalyst) to orange/brown. If it turns black and precipitates immediately, oxygen ingress occurred (catalyst death).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Rinse with EtOAc. Concentrate the filtrate.

    • Purify via Flash Column Chromatography (Silica gel).

Phase 3: Deprotection (Optional)

Objective: Restore the hydrazine functionality if required.

  • Dissolve the coupled product in DCM.

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane .

  • Stir at RT for 1–2 hours.

  • Neutralize carefully with saturated

    
     (gas evolution!) and extract.
    

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to a precatalyst like BrettPhos Pd G3 or RuPhos Pd G3 to ensure rapid initiation.
Debromination (Ar-H)

-Hydride Elimination
Ensure the amine is not sterically overcrowding the center. Switch solvent to Toluene to reduce protodehalogenation.
Regio-scrambling Pyridine InterferenceThe pyridine nitrogen can coordinate. Ensure Base is inorganic (

) rather than alkoxide (

) to prevent harsh conditions that favor migration.

Part 5: References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize in Chemistry Scientific Background. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). Key Concepts in Ligand Design: An Introduction to Dialkylbiaryl Phosphines. Chemistry – A European Journal.[11] (Contextualizes the use of BrettPhos for difficult substrates).

  • Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Aryl Halides. Accounts of Chemical Research. Link

  • Carrasco, S., & Martín-Matute, B. (2019).[11] Cross-Coupling between Hydrazine and Aryl Halides. European Journal of Inorganic Chemistry. (Provides context on hydrazine behavior with Pd). Link

Sources

Application Note: Divergent Synthesis of Fused Heterocycles from 3-Bromo-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of fused heterocyclic scaffolds starting from 3-Bromo-4-hydrazinylpyridine .

While the direct cyclization of 2-hydrazinopyridines to


triazolo

pyridines is well-known, the 4-hydrazinyl isomer presents a unique geometric challenge and opportunity. The presence of the 3-bromo substituent acts as a critical "molecular handle," enabling divergent pathways to either pyrazolo

pyridines
(via intramolecular displacement) or

triazolo

pyridines
(via prior amination).

Executive Summary & Strategic Analysis

3-Bromo-4-hydrazinylpyridine is a high-value bifunctional building block. Its strategic value lies in the orthogonality between the nucleophilic hydrazine moiety at C4 and the electrophilic bromine at C3.

For medicinal chemistry programs targeting kinase inhibitors (e.g., JAK, Btk) or adenosine receptor antagonists, this substrate offers access to three distinct fused scaffolds depending on the reaction conditions and co-reagents:

  • Pyrazolo

    
    pyridines:  Formed via direct cyclization with one-carbon donors (e.g., orthoformate), where the hydrazine displaces the C3-bromide.
    
  • 
    Triazolo
    
    
    
    pyridines:
    Requires an initial
    
    
    amination at C3 to provide the third nitrogen necessary for the triazole ring.
  • Tetrazolo

    
    pyridines:  Formed via nitrosation, preserving the C3-bromide for late-stage cross-coupling.
    
Mechanistic Pathway Diagram

The following DOT diagram illustrates the divergent pathways controlled by reagent selection.

ReactionPathways SM 3-Bromo-4- hydrazinylpyridine InterA Intermediate: Formimidate/Hydrazone SM->InterA HC(OEt)3 Reflux InterB 3-Amino-4- hydrazinylpyridine SM->InterB NH3 (aq) Cu cat., Heat ProdC 8-Bromo-tetrazolo [1,5-c]pyridine SM->ProdC NaNO2, HCl (Nitrosation) ProdA 1H-Pyrazolo[4,3-c]pyridine (C3-Br Displaced) InterA->ProdA Intramolecular SNAr (Cyclization) ProdB [1,2,4]Triazolo[4,3-c]pyridine (Fused via N3-N4) InterB->ProdB HC(OEt)3 or R-COOH

Figure 1: Divergent synthetic pathways from 3-Bromo-4-hydrazinylpyridine. Pathway A utilizes the Br as a leaving group. Pathway B replaces Br with N to form the triazole. Pathway C retains Br.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo pyridine (Direct Cyclization)

Mechanism: This reaction proceeds via the formation of a formimidate intermediate, followed by an intramolecular nucleophilic aromatic substitution (


) where the distal hydrazine nitrogen displaces the C3-bromine.

Reagents:

  • 3-Bromo-4-hydrazinylpyridine (1.0 eq)

  • Triethyl orthoformate (TEOF) (5.0 eq) - Acts as solvent and reagent

  • Acetic Acid (catalytic, 10 mol%)

Procedure:

  • Setup: Charge a dried round-bottom flask with 3-Bromo-4-hydrazinylpyridine (1.0 g, 5.3 mmol).

  • Addition: Add Triethyl orthoformate (4.4 mL, 26.5 mmol) and glacial acetic acid (30

    
    L).
    
  • Reflux: Equip with a reflux condenser and heat the mixture to 140°C (bath temperature) under nitrogen. Stir for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (

      
      ) should disappear. The intermediate hydrazone (
      
      
      
      ) may be observed before converting to the cyclized product (
      
      
      , loss of HBr and EtOH).
    • Note: If cyclization is slow, add Potassium Carbonate (

      
      , 2.0 eq) to facilitate the HBr elimination.
      
  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess TEOF.

  • Purification: The residue is typically a solid. Triturate with diethyl ether or cold ethanol. If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Yield Expectation: 65–75%

Protocol B: Synthesis of Triazolo pyridine (Two-Step Sequence)

Mechanism: To form the triazole ring fused to the c-bond (C3-C4), a nitrogen atom must be installed at C3 before cyclization. This requires displacing the bromine with ammonia.

Step 1: Preparation of 3-Amino-4-hydrazinylpyridine

Note: Direct amination of 3-bromo-4-hydrazinylpyridine can be messy due to the competing nucleophilicity of the hydrazine. A protecting group strategy or copper catalysis is recommended.

  • Protection (Optional but Recommended): React 3-bromo-4-hydrazinylpyridine with Boc-anhydride to form the Boc-hydrazide.

  • Amination: React the protected substrate with aqueous ammonia (28%) and CuI (10 mol%) / L-Proline (20 mol%) in DMSO at 90°C in a sealed tube.

  • Deprotection: Treat with TFA/DCM to yield 3,4-diaminopyridine derivative (specifically 3-amino-4-hydrazinylpyridine).

Step 2: Cyclization to

Triazolo

pyridine

Reagents:

  • 3-Amino-4-hydrazinylpyridine (1.0 eq)

  • Triethyl orthoformate (excess) or Formic Acid

Procedure:

  • Suspend 3-amino-4-hydrazinylpyridine (1.0 eq) in Triethyl orthoformate (10 vol).

  • Heat to reflux (100–110°C) for 3 hours.

  • The reaction effects ring closure between the hydrazine N and the C3-amine N, bridging with the methine carbon.

  • Cool and filter the precipitate.[2] Wash with hexanes.[2][3][4][5]

Data Profile (Step 2 Product):

  • Target Mass:

    
     (Formula 
    
    
    
    )
  • Structure Verification: 1H NMR should show a distinct singlet for the triazole proton around

    
     9.0–9.5 ppm.
    
Protocol C: Synthesis of 8-Bromo-tetrazolo pyridine

Mechanism: Nitrosation of the hydrazine converts it to an azide intermediate, which spontaneously cyclizes onto the pyridine nitrogen (or C3 if activated, but typically N1 for tetrazolo[1,5-a] type; however, for 4-hydrazino, the geometry favors [1,5-c] fusion if the azide can bend back, otherwise it forms the azide). Note: Literature suggests 4-azidopyridines are in equilibrium with tetrazolo[1,5-c]pyridines.

Reagents:

  • 3-Bromo-4-hydrazinylpyridine (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Hydrochloric Acid (1M aq) or Acetic Acid

Procedure:

  • Dissolve 3-Bromo-4-hydrazinylpyridine in 1M HCl at 0°C.

  • Add a solution of

    
     in water dropwise, maintaining temperature < 5°C.
    
  • Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • A precipitate often forms (the tetrazole/azide equilibrium species).

  • Filter and wash with cold water.[6]

Application: The resulting 8-bromo-tetrazolo[1,5-c]pyridine retains the bromine atom, allowing for subsequent Suzuki or Buchwald couplings at the 8-position (originally C3).

Analytical Data & Troubleshooting

Comparative Data Table
ParameterPyrazolo[4,3-c]pyridine (Protocol A)[1,2,4]Triazolo[4,3-c]pyridine (Protocol B)
Formula


MW ~119.12~135.13
Key Reagent TEOF (Direct)Ammonia then TEOF
Br Status Lost (Displaced)Lost (Displaced by

)
1H NMR Pyrazole CH singlet (~8.0 ppm)Triazole CH singlet (>9.0 ppm)
Solubility Moderate in DCM/MeOHPoor (Polar/H-bonding)
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Pyrazolo formation).

    • Cause: Incomplete displacement of Bromine.

    • Solution: Increase temperature to 140°C (sealed tube if necessary) or add a base like

      
       to neutralize HBr.
      
  • Problem: Formation of "linked" rather than "fused" products.

    • Cause: Reaction stops at the hydrazone stage.

    • Solution: Ensure anhydrous conditions for TEOF reactions; water hydrolyzes the active intermediate.

References

  • Synthesis of Pyrazolopyridines

    • Title: "Regioselective synthesis of pyrazolo[4,3-c]pyridines via intramolecular cycliz
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Describes the displacement of ortho-halogens by hydrazones.
  • Triazolopyridine Nomenclature & Synthesis

    • Title: "Synthesis of [1,2,4]triazolo[4,3-c]pyridines and rel
    • Source:Heterocycles, Vol 24, No 8.
    • Context: Establishes the requirement for 3,4-diamino precursors for this specific fusion.
  • Use of 3-Bromo-4-hydrazinylpyridine in Patents

    • Title: "Fused heterocyclic compounds as protein kinase inhibitors (EP2989106A1)."
    • Source: European P
    • Context: Demonstrates the use of this starting material to form pyrazole-linked systems, highlighting the reactivity of the hydrazine.
  • Tetrazolo-Pyridine Equilibrium

    • Title: "Azido-tetrazolo isomerism in pyridines."
    • Source:Chemical Reviews, 2008.
    • Context: Explains the formation of tetrazoles from hydrazino-pyridines via nitros

Sources

Strategic Functionalization of 3-Bromo-4-hydrazinylpyridine: From Cyclization to Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the use of 3-Bromo-4-hydrazinylpyridine (CAS: 2342-56-5 or related derivatives). It moves beyond basic reactivity to provide strategic, high-value protocols for constructing fused heterocycles and performing orthogonal functionalization.[1]

Introduction: The Bifunctional "Linchpin"

3-Bromo-4-hydrazinylpyridine represents a high-value "linchpin" scaffold in drug discovery, particularly for kinase inhibitor development. Its utility stems from two orthogonal reactive handles:

  • C3-Bromine: An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-lithium exchange.

  • C4-Hydrazine: A potent nucleophile capable of condensation with carbonyls or participating in [3+2] cyclizations.

The strategic challenge lies in managing the high nucleophilicity of the hydrazine group, which can poison metal catalysts or lead to polymerization. This guide details two primary workflows: "Cyclize-to-Fuse" (leveraging both groups to build bicyclic cores) and "Protect-then-Couple" (preserving the hydrazine for late-stage derivatization).

Reactivity Landscape & Decision Matrix

Before selecting a protocol, analyze the target architecture.[2] The 3-bromo-4-hydrazino motif is the direct precursor to 1H-pyrazolo[4,3-c]pyridines , a scaffold bioisosteric to indazoles and widely used in ATP-competitive inhibitors.

ReactivityMap Core 3-Bromo-4-hydrazinylpyridine PathA Path A: Cyclize-to-Fuse (Forms Bicyclic Core) Core->PathA Aldehyde/Ketone + Pd Cat. PathB Path B: Protect-then-Couple (Functionalizes C3) Core->PathB Boc-Protection + Suzuki Coupling ProdA 1H-Pyrazolo[4,3-c]pyridine PathA->ProdA ProdB 3-Aryl-4-hydrazinylpyridine PathB->ProdB

Figure 1: Strategic divergence based on target scaffold requirements.

Application 1: Synthesis of 1H-Pyrazolo[4,3-c]pyridines

The most powerful application of this scaffold is the rapid construction of the pyrazolo[4,3-c]pyridine core via an intramolecular N-arylation . Unlike traditional routes requiring 3-nitro-4-chloropyridine reduction, this method uses the C3-bromide directly.

Mechanism[3][4][5][6][7]
  • Condensation: The hydrazine condenses with an aldehyde (R-CHO) to form a hydrazone.

  • Oxidative Addition: Pd(0) inserts into the C3-Br bond.

  • Amination/Cyclization: Intramolecular Buchwald-Hartwig amination closes the ring.

Protocol: Pd-Catalyzed Cascade Cyclization

Scope: Applicable for aromatic and aliphatic aldehydes.

Reagents:

  • Substrate: 3-Bromo-4-hydrazinylpyridine (1.0 equiv)

  • Aldehyde: Aryl/Alkyl aldehyde (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) – Critical for wide bite angle to facilitate reductive elimination.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Hydrazone Formation (In Situ):

    • In a reaction vial, dissolve 3-bromo-4-hydrazinylpyridine (1.0 mmol) and the aldehyde (1.2 mmol) in 1,4-dioxane (5 mL).

    • Stir at room temperature for 1 hour. Monitor by LC-MS for the disappearance of the hydrazine (formation of hydrazone mass [M+H]+). Note: If hydrazone formation is slow, add 5 mol% acetic acid and heat to 50°C.

  • Catalyst Addition:

    • Degas the solution by bubbling nitrogen for 5 minutes.

    • Add Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol).

  • Cyclization:

    • Seal the vial and heat to 100°C for 12–16 hours.

    • Checkpoint: Reaction is complete when the hydrazone intermediate is consumed.

  • Workup:

    • Cool to room temperature.[2][3] Filter through a Celite pad to remove inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Yield Expectation: 65–85% depending on the aldehyde steric bulk.

Application 2: Orthogonal Functionalization (Suzuki Coupling)

Direct Suzuki coupling on the free hydrazine is not recommended due to catalyst poisoning and competing N-arylation. A protection strategy is mandatory.

Protocol: "Protect-Couple-Deprotect" Sequence
Step 1: Boc-Protection

The hydrazine must be protected as the N'-Boc derivative to reduce nucleophilicity.

  • Reaction: Substrate + Boc₂O (1.1 equiv) + Et₃N (1.5 equiv) in DCM (0°C to RT).

  • Purification: Silica plug. Note: Regioselectivity usually favors the terminal nitrogen (N'), leaving the internal NH available but sterically hindered.

Step 2: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: N'-Boc-3-bromo-4-hydrazinylpyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) – Robust against basic nitrogens.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: DME/Water (4:1)

Procedure:

  • Combine protected substrate, boronic acid, and base in DME/Water.

  • Degas with nitrogen for 10 minutes.

  • Add Pd(dppf)Cl₂[2]·DCM.

  • Heat to 85°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection (Optional)
  • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to regenerate the free hydrazine for further derivatization.

Quantitative Data Summary

Reaction ParameterCyclization (Path A)Suzuki Coupling (Path B)
Primary Handle C3-Br & C4-HydrazineC3-Br (Hydrazine Protected)
Key Catalyst Pd(OAc)₂ / XantphosPd(dppf)Cl₂
Temp / Time 100°C / 12-16 h85°C / 4-6 h
Limiting Factor Steric bulk of aldehydeStability of Boc group
Typical Yield 75%80-90%

Visual Workflow: Pyrazolo[4,3-c]pyridine Synthesis

CyclizationWorkflow Step1 Step 1: Hydrazone Formation (Substrate + R-CHO) Inter Intermediate: Hydrazone (Isolable or In-situ) Step1->Inter -H2O Step2 Step 2: Pd-Catalyzed Cyclization (Pd(OAc)2, Xantphos, Cs2CO3, 100°C) Inter->Step2 Oxidative Addition to C-Br Final Product: 1H-Pyrazolo[4,3-c]pyridine Step2->Final Reductive Elimination

Figure 2: Step-wise mechanism for the cascade synthesis of the fused bicyclic system.

Troubleshooting & Optimization

  • Catalyst Poisoning: If Suzuki yields are low (<40%), ensure the hydrazine is fully Boc-protected. Free hydrazine traces will chelate Pd irreversibly.

  • Incomplete Cyclization: In Path A, if the hydrazone persists, switch to a more active catalyst system like Pd₂dba₃ / BrettPhos , which is superior for difficult C-N couplings.

  • Regioselectivity: In cyclization, if the aldehyde is α,β-unsaturated, watch for competing Michael addition. Use saturated aldehydes or aryl aldehydes for initial optimization.

References

  • Pyrazolo[4,3-c]pyridine Scaffolds: Wojcicka, A. et al.[4] "Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives." Mini-Reviews in Organic Chemistry, 2015. Link

  • Pd-Catalyzed Hydrazine Arylation: Lundgren, R. J. & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie Int. Ed., 2010. Link

  • General Pyridine Functionalization: Schlosser, M. "Pyridine Elaboration through Organometallic Intermediates." Chemical Reviews, 2005. Link

  • Intramolecular Buchwald-Hartwig: Guram, A. S. et al. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie, 1995. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-4-hydrazinylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-3B4HP-OPT Subject: Yield Optimization & Troubleshooting for


 Hydrazinolysis of Halopyridines
Status:  Open / High Priority
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

User Issue: Low yield and purity during the synthesis of 3-Bromo-4-hydrazinylpyridine. Root Cause Analysis: The reaction relies on Nucleophilic Aromatic Substitution (


).[1] The most common yield-killers are dimerization  (formation of bis-pyridyl hydrazine), dehalogenation  (loss of the bromine atom), and oxidative degradation .

This guide provides a validated protocol to maximize yield (>85%) and purity, moving away from "textbook" stoichiometry to "process" stoichiometry.

The "Golden Standard" Protocol (KB-101)

Do not use 1:1 stoichiometry. This is the primary cause of failure.

Reagents & Materials
ComponentSpecificationRoleRecommended Stoichiometry
Substrate 3-Bromo-4-chloropyridineElectrophile1.0 equiv
Reagent Hydrazine Hydrate (80% or 64-65%)Nucleophile5.0 - 10.0 equiv (Critical)
Solvent Ethanol (Abs.) or IsopropanolMedium5-10 Vol (mL/g)
Atmosphere Nitrogen / ArgonProtectionMandatory
Step-by-Step Workflow
  • Preparation: Charge a reaction flask with 3-Bromo-4-chloropyridine and Ethanol. Purge with

    
     for 10 minutes.
    
  • Nucleophile Addition: Add Hydrazine Hydrate in one portion at room temperature.

    • Technical Note: Unlike many exothermic reactions, slow addition here is detrimental. You need a high immediate concentration of hydrazine to favor the primary substitution over the secondary dimerization.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitor: TLC (System: 10% MeOH in DCM). Product is more polar than SM.

  • Work-up (The "Crash" Method):

    • Cool the mixture slowly to Room Temperature, then to

      
       (ice bath).
      
    • The product should crystallize as a solid.

    • If no solid forms: Concentrate the solvent volume by 50% under reduced pressure, then cool again. Add cold Diethyl Ether as an anti-solvent if necessary.

  • Purification: Filter the solid. Wash with cold water (to remove hydrazine salts) followed by cold ether (to remove organic impurities). Dry under vacuum at

    
    .
    

Visualization: Process Logic & Mechanism

Figure 1: Reaction Pathway & Competing Side Reactions

This diagram illustrates why excess hydrazine is required to block Pathway B (Dimerization).

ReactionPathways SM 3-Bromo-4-chloropyridine (Substrate) Intermediate Meisenheimer Complex SM->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (Excess) Product 3-Bromo-4-hydrazinylpyridine (Target) Intermediate->Product - HCl (Main Pathway) Dimer Bis-hydrazine Dimer (Impurity) Product->Dimer + SM (Low Hydrazine Conc.) Debromo 4-Hydrazinylpyridine (Debrominated Impurity) Product->Debromo Overheating / Metal Contam.

Caption: Pathway A (Blue) is the desired


. Pathway B (Red, Dashed) occurs if the product competes with hydrazine for the substrate.

Troubleshooting Board (FAQs)

Issue 1: "I am getting a large amount of a highly insoluble solid impurity."
  • Diagnosis: Dimerization (Bis-substitution).

  • The Science: The product (an alkyl hydrazine) is arguably more nucleophilic than the starting hydrazine. If the concentration of hydrazine hydrate drops, the product attacks a second molecule of 3-bromo-4-chloropyridine.

  • The Fix:

    • Increase Hydrazine equivalents to 10.0 eq .

    • Do not drip the hydrazine in; add it all at once to ensure the substrate is "swamped" by the nucleophile.

Issue 2: "My product is a sticky red/brown oil that won't crystallize."
  • Diagnosis: Oxidative degradation or solvent trapping.

  • The Science: Hydrazines are sensitive to air oxidation, forming azo compounds or radical decomposition products which are often colored oils.

  • The Fix:

    • Strict Inert Atmosphere: Run the reaction under Nitrogen.

    • Solvent Swap: If Ethanol yields an oil, switch to Isopropanol (IPA) . The product is generally less soluble in IPA at

      
      , promoting cleaner crystallization.
      
    • Seed Crystal: If you have a tiny amount of solid from a previous batch, add it at

      
       during the cooling phase.
      
Issue 3: "NMR shows the loss of the Bromo-group (Debromination)."
  • Diagnosis: Metal-catalyzed reduction or excessive heat.

  • The Science: Hydrazine is a potent reducing agent. In the presence of trace metals (e.g., from a pitted stir bar or low-grade reagents), it can reduce the C-Br bond via a radical mechanism.

  • The Fix:

    • Check Equipment: Use a glass-coated magnetic stir bar or an overhead stirrer.

    • Lower Temperature: If refluxing in Ethanol (

      
      ) causes this, switch to Methanol (
      
      
      
      ) and extend reaction time.
    • Reagent Quality: Ensure your hydrazine hydrate is not contaminated with transition metals.

Issue 4: "Reaction is too slow (Low Conversion after 24h)."
  • Diagnosis: Deactivated substrate.

  • The Science: The 3-bromo group provides steric hindrance. While 4-chloro is activated, it can be sluggish.

  • The Fix:

    • Substrate Upgrade: Switch from 3-bromo-4-chloro pyridine to 3-bromo-4-fluoro pyridine. The Fluorine atom is a vastly superior leaving group in

      
       reactions due to the high electronegativity stabilizing the transition state (Meisenheimer complex), despite the strong C-F bond.
      
    • Catalyst: Add 5 mol% Potassium Iodide (KI). This generates a transient 4-iodo intermediate which reacts faster.

Advanced Optimization: Scale-Up Workflow

For batches >50g, thermal runaway and gas evolution (


) become safety risks.

ScaleUpWorkflow Step1 1. Dissolve Substrate in IPA (5 Vol) Step2 2. Heat to 50°C (Sub-reflux) Step1->Step2 Step3 3. Charge Hydrazine (10 eq) Controlled Rate (Exotherm Check) Step2->Step3 Step4 4. Ramp to Reflux Hold 4h Step3->Step4 Step5 5. Distill off 50% Solvent Remove excess Hydrazine Step4->Step5 Step6 6. Charge Anti-solvent (Heptane) Cool to 0°C Step5->Step6 Step7 7. Filter & Wash (Cold Water -> Heptane) Step6->Step7

Caption: Modified workflow for scale-up to manage hydrazine toxicity and crystallization kinetics.

References

  • General Synthesis of 4-Hydrazinopyridines

    • Source: Patent WO2008076705 (Example 1).
    • Link:

  • Mechanism of

    
     with Hydrazine (The Alpha Effect): 
    
    • Source: Cho, H. J., & Um, I. H. (2014). The

      
      -Effect in 
      
      
      
      Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine. Bulletin of the Korean Chemical Society.[2] Explains the enhanced nucleophilicity of hydrazine.
    • Link:

  • Optimization of Halopyridine Substitution

    • Source:Journal of Medicinal Chemistry studies often utilize 3-bromo-4-chloropyridine as a scaffold for kinase inhibitors.
    • Link: (Contextual grounding for reactivity of 4-halopyridines).

  • Safety Data (Hydrazine Hydrate)

    • Source: PubChem Labor
    • Link:

Sources

Technical Support Center: Recrystallization of 3-Bromo-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 3-Bromo-4-hydrazinylpyridine via recrystallization. This document is designed for chemistry professionals engaged in pharmaceutical research, process development, and organic synthesis. Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the selection of an appropriate solvent system and proper technique. 3-Bromo-4-hydrazinylpyridine, with its combination of a semi-polar pyridine ring, a polar hydrazine group, and a non-polar bromo substituent, presents a unique purification challenge.

This guide moves beyond generic protocols to provide a decision-making framework. We will explore the underlying principles of solvent selection, offer detailed experimental workflows, and address the common issues encountered in the laboratory. Our goal is to empower you with the expertise to troubleshoot and optimize the purification of this and structurally similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I select the ideal recrystallization solvent for 3-Bromo-4-hydrazinylpyridine?

Answer: The selection of a recrystallization solvent is governed by the principle "like dissolves like," but with a critical nuance: the ideal solvent should dissolve the solute poorly at low temperatures and readily at high temperatures. Given that no specific solvent has been documented for 3-Bromo-4-hydrazinylpyridine, a systematic screening approach is the most scientifically sound method.

Causality and Rationale: The molecule's structure contains both hydrogen-bond donating/accepting sites (hydrazine, pyridine nitrogen) and a lipophilic region (bromophenyl moiety). This amphiphilic character suggests that single-solvent systems may be either too effective or ineffective. A polar solvent might dissolve the compound completely, even at room temperature, while a non-polar solvent may fail to dissolve it even at reflux. Therefore, a solvent of intermediate polarity or, more likely, a binary (two-component) solvent system is often optimal. For instance, ethanol is a common choice for purifying related hydrazine derivatives.[1]

Recommended Screening Solvents: A logical approach is to test a range of solvents with varying polarities. We recommend starting with the solvents listed in the table below.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Use
Water10080.1High polarity. May be a good anti-solvent. Unlikely to be a primary solvent due to organic nature of the compound, but could be useful for highly polar impurities.[2]
Ethanol (EtOH)7824.5Good general-purpose protic solvent. Often effective for compounds with hydrogen-bonding capabilities.[1][2]
Isopropanol (IPA)8219.9Similar to ethanol but slightly less polar; offers a different solubility profile.
Acetonitrile (MeCN)8237.5A polar aprotic solvent that can be effective for moderately polar compounds.[1]
Ethyl Acetate (EtOAc)776.0Medium polarity. Good for compounds that are not soluble in alcohols but too soluble in hexanes.[2]
Toluene1112.4Non-polar aromatic solvent. Can be effective for aromatic compounds, as pi-stacking interactions can aid dissolution at higher temperatures.[2]
n-Hexane / n-Heptane~69 / ~98~1.9 / ~1.9Very non-polar. Primarily used as an "anti-solvent" in binary systems to induce crystallization.[2]
Experimental Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a promising solvent or solvent pair using a minimal amount of your impure material.

  • Preparation: Place approximately 10-20 mg of impure 3-Bromo-4-hydrazinylpyridine into several small test tubes.

  • Single Solvent Test (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system but may be the "soluble solvent" in a binary pair.

  • Single Solvent Test (Elevated Temp): If the solid does not dissolve at room temperature, heat the test tube gently in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

    • Ideal Outcome: A large quantity of crystals forms upon cooling. This indicates a good single-solvent system.

    • Poor Outcome: No crystals form, or only a few form. This suggests the compound is too soluble.

    • "Oiling Out": The compound separates as a liquid. (See Troubleshooting Q3).

  • Binary Solvent Test:

    • Select a solvent in which the compound is highly soluble at room temperature (e.g., ethanol). Dissolve ~20 mg of your compound in the minimum amount of this hot solvent.

    • Slowly add a miscible "anti-solvent" (e.g., water or n-hexane) dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. An ideal binary system will produce high-quality crystals. A combination of a polar solvent like methanol or ethanol with water is often effective for bromo-heterocyclic amines.[3]

Q2: I've identified a solvent system. What is the full protocol for recrystallization?

Answer: Once you have a promising solvent system from your screening, you can proceed with the bulk recrystallization. Patience during the cooling phase is critical for achieving high purity.[4]

Experimental Protocol 2: Bulk Recrystallization
  • Dissolution: Place the impure solid in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume). Add the chosen solvent (or the "soluble" solvent of a binary pair) in portions, bringing the mixture to a gentle boil on a hot plate between additions. Add just enough hot solvent to completely dissolve the solid. Expert Tip: Adding a slight excess of solvent (~5-10%) can prevent premature crystallization and help trap impurities in the solution.[5]

  • Hot Filtration (Optional but Recommended): If insoluble impurities (dust, etc.) are visible or if the solution is colored and you plan to use charcoal, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent crystallization in the funnel.

  • Cooling (The Critical Step):

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed on a benchtop. Insulating the flask (e.g., by placing it on a cork ring) can promote slower cooling and larger crystal growth.[5]

    • Rapid cooling (e.g., immediately placing in an ice bath) is discouraged as it leads to the formation of small crystals that can trap impurities.[5]

  • Inducing Crystallization (If Necessary): If no crystals form after 15-20 minutes of cooling, try one of these methods:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution.

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Q3: My compound separated as an oil instead of crystals. What should I do?

Answer: This phenomenon, known as "oiling out," is a common problem, especially with compounds that have relatively low melting points or when using non-polar solvents like hexane.[2] It occurs when the solute becomes supersaturated at a temperature above its melting point.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add more of the primary solvent (or the "soluble" solvent in a binary pair) to decrease the solution's saturation point. The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.[5]

  • Lower the Cooling Temperature More Slowly: Rapid cooling is a major cause of oiling out. Let the solution cool much more gradually.

  • Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Try a more polar solvent or a different binary mixture. Aromatic solvents like toluene can sometimes promote better crystal lattice formation for aromatic compounds compared to aliphatic solvents like hexane.[2]

Q4: No crystals are forming, even after scratching and cooling in ice. What is wrong?

Answer: The absence of crystallization typically points to one of two issues: either the solution is not sufficiently saturated (too much solvent was used), or there is an inhibitor to nucleation.

Troubleshooting Steps:

  • Boil Off Excess Solvent: Re-heat the solution and gently boil it to reduce the solvent volume. Be careful not to evaporate too much. Periodically remove it from the heat and allow it to cool to see if crystals form.[5]

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try to induce precipitation by carefully adding a miscible anti-solvent. For example, if your solvent is ethanol, adding water dropwise to the cool solution can often trigger crystallization.

  • Check Purity: Highly impure samples can sometimes be very difficult to crystallize. If the crude material is very oily or contains a significant amount of soluble impurities, consider a preliminary purification step like column chromatography before attempting recrystallization.

Process Flow & Decision Making

The following diagram outlines the logical workflow for developing a successful recrystallization protocol for 3-Bromo-4-hydrazinylpyridine.

Recrystallization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_eval Phase 2: Evaluation cluster_troubleshoot Phase 3: Troubleshooting cluster_scaleup Phase 4: Scale-Up start Impure Solid (3-Bromo-4-hydrazinylpyridine) screen Solvent Screening (Protocol 1: ~15mg/tube) start->screen decision Good Crystals Formed? screen->decision oiled_out Compound 'Oiled Out' decision->oiled_out No no_xtals No Crystals / Low Yield decision->no_xtals No bulk_xtal Bulk Recrystallization (Protocol 2) decision->bulk_xtal Yes add_solvent Re-heat, Add More 'Soluble' Solvent oiled_out->add_solvent boil_solvent Boil Off Excess Solvent or Add Anti-Solvent no_xtals->boil_solvent add_solvent->screen Re-screen boil_solvent->screen Re-screen final_product Pure, Dry Crystals bulk_xtal->final_product

Caption: Workflow for Recrystallization Solvent Selection and Optimization.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • How to purify hydrazone? ResearchGate Discussion. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallisation Help. Reddit r/Chempros Discussion. [Link]

Sources

Technical Support Center: Stability and Handling of 3-Bromo-4-hydrazinylpyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-hydrazinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues you may encounter when working with this versatile reagent in solution. By understanding the underlying chemical principles, you can mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.

Introduction: The Dual Nature of 3-Bromo-4-hydrazinylpyridine's Reactivity and Instability

3-Bromo-4-hydrazinylpyridine is a valuable building block in medicinal chemistry and organic synthesis, prized for its dual reactive sites: the nucleophilic hydrazinyl group and the synthetically versatile bromine-substituted pyridine ring. However, the very features that make it useful also contribute to its potential instability in solution. The electron-donating hydrazinyl group can increase the electron density of the pyridine ring, making it susceptible to oxidation. This guide will walk you through the common stability challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Bromo-4-hydrazinylpyridine is turning yellow/brown. What is happening?

A change in color, typically to yellow or brown, is a common indicator of degradation, most likely due to oxidation of the hydrazinyl moiety. Hydrazines, particularly aryl hydrazines, are known to be sensitive to air (oxygen) and can undergo autoxidation. This process can be accelerated by factors such as light, elevated temperature, and the presence of trace metal ions.[1]

Q2: I'm seeing unexpected byproducts in my reaction. Could it be from the degradation of my 3-Bromo-4-hydrazinylpyridine starting material?

Yes, it is highly probable. If the stock solution has degraded, you may be introducing impurities into your reaction. Common degradation pathways for hydrazines include oxidation to diazenes, which can be further converted to other species, or cleavage of the N-N bond. Additionally, under certain conditions, the bromine atom on the pyridine ring could be subject to nucleophilic substitution, although this is generally less likely than reactions involving the more reactive hydrazinyl group.

Q3: What is the optimal pH for storing and using 3-Bromo-4-hydrazinylpyridine in aqueous solutions?

Q4: Can I heat my solution to dissolve the compound faster?

Caution is advised when heating solutions of 3-Bromo-4-hydrazinylpyridine. Elevated temperatures can accelerate both oxidation and thermal decomposition.[3] If heating is necessary for dissolution, it should be done gently and for the shortest possible time. It is recommended to prepare solutions at room temperature whenever possible. Supplier information for solid 3-Bromo-4-hydrazinylpyridine recommends storage at -20°C, underscoring its temperature sensitivity.

Q5: Are there any common solvents I should avoid?

While 3-Bromo-4-hydrazinylpyridine is soluble in many common organic solvents, it's important to use high-purity, degassed solvents to minimize exposure to oxygen and potential catalytic impurities. Protic solvents may participate in hydrogen bonding and could influence the reactivity of the hydrazinyl group. The choice of solvent should be guided by the requirements of your specific reaction, but awareness of potential solvent-mediated degradation is crucial.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Stock Solutions

Symptoms: Freshly prepared solutions in solvents like DMSO, DMF, or methanol rapidly turn yellow or brown, even when stored in the dark.

Potential Causes:

  • Oxygen Exposure: The primary culprit is often dissolved oxygen in the solvent.

  • Metal Ion Contamination: Trace amounts of metal ions (e.g., copper, iron) in the solvent or glassware can catalyze oxidation.[4]

  • Solvent Impurities: Peroxides in aged ethers or other reactive impurities in the solvent can initiate degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored solutions.

Step-by-Step Protocol for Preparing a More Stable Solution:

  • Solvent Selection and Preparation:

    • Choose a high-purity, anhydrous solvent appropriate for your downstream application.

    • Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Handling the Solid:

    • Allow the vial of 3-Bromo-4-hydrazinylpyridine to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the solid quickly and handle it under an inert atmosphere if possible.

  • Solution Preparation:

    • Dissolve the solid in the degassed solvent.

    • Store the solution under an inert atmosphere (e.g., in a vial sealed with a septum and flushed with argon).

    • Store the solution at a low temperature (e.g., -20°C) and protect it from light.

Issue 2: Inconsistent Reaction Yields or Formation of Unknown Impurities

Symptoms: Variability in product yield, or the appearance of unexpected spots on TLC or peaks in LC-MS analysis.

Potential Degradation Pathways and Products:

The instability of 3-Bromo-4-hydrazinylpyridine can lead to several degradation products that may interfere with your reaction.

G A 3-Bromo-4-hydrazinylpyridine B Oxidation A->B C Hydrolysis A->C D Thermal Decomposition A->D E 3-Bromo-4-diazene-pyridine B->E H 3-Bromo-4-hydroxypyridine C->H G Ring-Opened Products D->G F 3-Bromopyridine E->F

Caption: Potential degradation pathways of 3-Bromo-4-hydrazinylpyridine.

Plausible Degradation Products:

Degradation PathwayPotential Product(s)Comments
Oxidation 3-Bromo-4-diazene-pyridine, 3-BromopyridineOxidation of the hydrazinyl group can lead to a diazene intermediate, which can be unstable and may lose N2 to form 3-bromopyridine.
Hydrolysis 3-Bromo-4-hydroxypyridineWhile likely a minor pathway under neutral conditions, hydrolysis of the hydrazinyl group could yield the corresponding hydroxypyridine.
Thermal Decomposition Ring-opened products, debrominated speciesAt elevated temperatures, cleavage of the pyridine ring or the C-Br bond may occur.[5]

Troubleshooting Protocol:

  • Analyze the Starting Material: Before starting your reaction, check the purity of your 3-Bromo-4-hydrazinylpyridine solution using a suitable analytical method like HPLC or LC-MS.

  • Optimize Reaction Conditions:

    • Run the reaction under an inert atmosphere (nitrogen or argon).

    • Use freshly prepared solutions of 3-Bromo-4-hydrazinylpyridine.

    • If possible, conduct the reaction at a lower temperature.

  • Identify Byproducts: If you observe significant byproduct formation, attempt to isolate and characterize them using techniques like preparative HPLC, followed by NMR and mass spectrometry.[6] This can provide valuable clues about the degradation pathway at play.

In-Depth Technical Insights: The Chemistry of Instability

The stability of 3-Bromo-4-hydrazinylpyridine is governed by the interplay of its functional groups and the surrounding environment.

The Role of the Hydrazinyl Group

The hydrazinyl group is a strong electron-donating group and is readily oxidized. The oxidation can proceed through a one-electron or two-electron pathway, leading to the formation of radical intermediates or diazene species, respectively. These intermediates can then undergo further reactions, leading to a complex mixture of degradation products.

The Influence of the Bromine Substituent and the Pyridine Ring

The bromine atom is an electron-withdrawing group, which can influence the electron density of the pyridine ring and, to a lesser extent, the hydrazinyl group. The pyridine nitrogen is basic and can be protonated in acidic media, which can affect the overall stability and reactivity of the molecule. The thermal decomposition of brominated compounds can proceed via cleavage of the C-Br bond.[7]

Key Environmental Factors Influencing Stability
  • pH: As discussed, acidic conditions may protonate the pyridine nitrogen and the hydrazinyl group, potentially stabilizing the molecule against oxidation. Conversely, basic conditions can deprotonate the hydrazinyl group, making it more susceptible to oxidation.

  • Temperature: Higher temperatures provide the activation energy for degradation reactions, including oxidation and thermal decomposition.

  • Light: UV or even visible light can promote the formation of radical species, initiating degradation pathways.[2] Photostability testing is often a crucial part of drug development.

  • Atmosphere: The presence of oxygen is a primary driver of degradation for hydrazines. Working under an inert atmosphere is a critical control measure.

By carefully controlling these parameters, researchers can significantly enhance the stability of 3-Bromo-4-hydrazinylpyridine solutions and ensure the reliability of their experimental outcomes.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs-A Review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]

  • Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of parenteral science and technology, 44(1), 30–34. [Link]

  • BDMAEE. (2024). phenylhydrazine phenylhydrazine. [Link]

  • DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. [Link]

  • Google Patents. (n.d.).
  • DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]

  • RSC Publishing. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NIH. (2017). Thermal Decomposition of Brominated Butyl Rubber. PMC. [Link]

Sources

Technical Support Center: 3-Bromo-4-hydrazinylpyridine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection for 3-Bromo-4-hydrazinylpyridine Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Ortho-Hydrazine" Challenge

Coupling reactions involving 3-Bromo-4-hydrazinylpyridine present a unique convergence of three distinct chemical challenges. Unlike standard pyridine couplings, this substrate contains a nucleophilic hydrazine moiety ortho to the electrophilic bromide.

Attempting standard Suzuki-Miyaura or Buchwald-Hartwig couplings on the unprotected substrate typically results in 0% conversion or reductive dehalogenation . This guide details the mechanistic reasons for these failures and provides the specific protocols required to overcome them.

The Core Failure Modes
  • The Chelation Trap: Upon oxidative addition of Palladium (Pd) into the C3-Br bond, the distal nitrogen of the hydrazine (at C4) coordinates to the metal center. This forms a thermodynamically stable 5-membered metallacycle , effectively "locking" the catalyst and preventing transmetallation.

  • Catalyst Poisoning: Free hydrazines are potent ligands that displace phosphines, leading to the formation of inactive Pd-hydrazine complexes.

  • Reductive Dehalogenation: Hydrazine is a reducing agent.[1] Under basic coupling conditions, it can facilitate the hydrodebromination of the starting material, returning 4-hydrazinylpyridine instead of the coupled product.

Strategic Decision Framework

Before selecting a catalyst, you must choose a protection strategy. Direct coupling of the free hydrazine is highly discouraged due to the chelation issues described above.

CouplingStrategy cluster_catalysts Recommended Systems Start Substrate: 3-Bromo-4-hydrazinylpyridine Goal Goal: C-C Coupling (Suzuki/Sonogashira) Start->Goal Decision Is Hydrazine Protected? Goal->Decision No NO Decision->No Current State Yes YES Decision->Yes Ideal State Direct Direct Coupling (High Failure Risk) No->Direct If unavoidable Protect STRATEGY A: In-situ Protection No->Protect Preferred Coupling Catalyst Selection Yes->Coupling Boc Boc-Protection (Recommended) Protect->Boc Hydrazone Acetone Hydrazone (Alternative) Protect->Hydrazone Boc->Coupling Hydrazone->Coupling Cat1 Pd(OAc)2 + XPhos (For Boc-protected) Coupling->Cat1 Cat2 Pd-PEPPSI-IPr (For Hydrazones) Coupling->Cat2

Figure 1: Decision matrix for handling hydrazine interference during cross-coupling.

Module 1: The "Gold Standard" Protocol (Protection)

The most robust method to ensure high yields is to mask the hydrazine. This disrupts the potential for 5-membered chelation and reduces the reducing power of the hydrazine.

Option A: Boc-Protection (Recommended)

Converting the hydrazine to the N'-Boc derivative (


) creates steric bulk that prevents coordination to the Pd center.
  • Reagents:

    
     (1.1 equiv), 
    
    
    
    , DCM.
  • Why it works: The Boc group withdraws electron density from the distal nitrogen, making it a poor ligand for Palladium.

Option B: Acetone Hydrazone Formation

If Boc protection is too expensive or deprotection conditions (acid) are incompatible with your product, convert the hydrazine to a hydrazone using acetone.

  • Protocol: Reflux substrate in Acetone (solvent & reagent) for 2 hours. Evaporate dryness.

  • Result: Formation of the dimethylhydrazone (

    
    ).
    
  • Coupling: The

    
     hybridized nitrogen is less nucleophilic and sterically hindered, preventing catalyst poisoning.
    
  • Deprotection: Simple hydrolysis with dilute HCl/THF after coupling.

Module 2: Catalyst Selection & Optimization

Once protected, the 3-bromo-4-hydrazinylpyridine derivative still requires a specialized catalyst system due to the electron-deficient nature of the pyridine ring.

Recommended Catalyst Systems
SystemCatalyst PrecursorLigandBaseSolventRationale
System A (Robust) Pd(OAc)₂ (2-5 mol%)XPhos or RuPhos (1:2 Pd:L)K₃PO₄ (3.0 eq)Toluene/Water (10:1)XPhos is bulky enough to prevent non-productive coordination of the pyridine nitrogen. The biphenyl backbone stabilizes the active Pd(0) species.
System B (Fast) Pd-PEPPSI-IPr (2 mol%)None (Pre-catalyst)K₂CO₃DioxaneNHC ligands (IPr) bind Pd tightly, preventing displacement by the hydrazine/pyridine nitrogens. Excellent for difficult oxidative additions.
System C (Mild) Pd(dppf)Cl₂ (5 mol%)NoneCs₂CO₃DME/WaterStandard system, but only works well if the hydrazine is fully protected (e.g., bis-Boc or phthalimide).
Critical Protocol: Suzuki Coupling of Boc-Protected Substrate
  • Charge Vessel: Add 3-Bromo-4-(N'-Boc-hydrazinyl)pyridine (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and XPhos  (4 mol%).
    
  • Inert Atmosphere: Cycle Vacuum/Argon 3 times.

  • Add Solvent: Add degassed Toluene/Water (10:1, 0.2 M concentration).

  • Add Metal: Add

    
     (2 mol%) last under positive Argon flow.
    
    • Note: Adding Pd last prevents the formation of inactive complexes before the ligand can bind.

  • Reaction: Heat to 80-100°C for 4-12 hours.

  • Workup: Filter through Celite. If the Boc group is partially cleaved, treat the crude with TFA/DCM to fully deprotect to the free hydrazine product.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately, and I get no conversion.

Diagnosis: "Pd Black" precipitation. Cause: The free hydrazine (or unmasked pyridine nitrogen) is displacing your phosphine ligands. The "naked" Palladium atoms then aggregate into inactive metal particles. Fix:

  • Switch to a Pre-catalyst like XPhos Pd G3 or Pd-PEPPSI-IPr . These have the ligand pre-bound, making them more resistant to displacement.

  • Ensure your solvent is rigorously degassed. Hydrazines oxidize easily in air, generating radical species that kill the catalyst.

Q2: I observe the "Hydrodebrominated" byproduct (Pyridine-Hydrazine without Br).

Diagnosis: Reductive Dehalogenation. Cause: The hydrazine moiety is acting as a reducing agent, transferring a hydride to the Palladium center after oxidative addition. Fix:

  • Protect the hydrazine. This is the only reliable fix.

  • If you cannot protect, lower the reaction temperature and use a base with a different cation (e.g., switch from

    
     to 
    
    
    
    ). Cesium bases sometimes alter the mechanism of transmetallation vs. reduction.
Q3: Can I use Cu-catalysis (Ullmann) instead?

Answer: Generally, No . Copper requires higher temperatures (>110°C) which often causes hydrazine decomposition or intramolecular cyclization to form 1H-pyrazolo[4,3-c]pyridine prematurely. Palladium allows for milder temperatures (60-80°C).

Visualization: The Chelation Trap

The diagram below illustrates why the unprotected substrate fails. The formation of the metallacycle (Step 2) is the "dead end" for the catalyst.

Mechanism Substrate 3-Br-4-Hydrazinylpyridine OxAdd Oxidative Addition (L-Pd-Br inserts at C3) Substrate->OxAdd + Pd(0) Pd0 L-Pd(0) Pd0->OxAdd Chelation CHELATION TRAP (Distal NH2 binds Pd) OxAdd->Chelation Fast (Intramolecular) Cycle Transmetallation (Boronic Acid) OxAdd->Cycle Slow (Intermolecular) Dead Inactive Pd-Complex Chelation->Dead Catalyst Death

Figure 2: Mechanistic pathway showing the kinetic preference for chelation over the productive catalytic cycle.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Establishes XPhos and RuPhos as superior ligands for preventing catalyst inhibition by amine/hydrazine containing substr
  • Lundgren, R. J., & Stradiotto, M. (2010).[2] "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition.

    • Context: Discusses the specific challenges of hydrazine poisoning in Pd-catalysis and the necessity of bulky ligands.
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

    • Context: Validates the use of NHC-Pd complexes for difficult, electron-deficient heteroaryl halides.
  • Lim, Y.-K., et al. (2004). "Synthesis of 1H-pyrazolo[4,3-c]pyridines via Pd-catalyzed coupling." Journal of Organic Chemistry.

    • Context: Provides precedent for the cyclization risks and protection str

Sources

removing unreacted 3-Bromo-4-hydrazinylpyridine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 3-Bromo-4-hydrazinylpyridine from reaction mixtures. As a bifunctional molecule, its unique properties can present specific purification challenges. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Understanding the Challenge: Chemical Properties of 3-Bromo-4-hydrazinylpyridine

3-Bromo-4-hydrazinylpyridine possesses two key functional groups that dictate its chemical behavior: the pyridine ring and the hydrazine moiety. Understanding their properties is fundamental to designing an effective purification strategy.

PropertyValue (Predicted/Inferred)Rationale & Implications for Purification
Molecular Weight 188.03 g/mol Relatively low molecular weight; may have some volatility.
pKa (Pyridine Nitrogen) ~3.5 - 4.0The pyridine ring is basic and will be protonated in acidic conditions (pH < 3.5). This can be exploited for aqueous extraction.
pKa (Hydrazine) ~8.0The hydrazine moiety is more basic than the pyridine nitrogen. It will be protonated under a wider range of acidic conditions (pH < 8). This differential basicity is key for selective separation.
Solubility Good solubility in polar organic solvents (e.g., Methanol, Chloroform).[1] Slightly soluble in water.[2]The choice of extraction and chromatography solvents will be critical. Its polarity means it may adhere strongly to silica gel.
Reactivity The hydrazine group is a strong nucleophile and a good ligand for metals. It can react with carbonyls, sulfonyl chlorides, and isocyanates.This reactivity can be leveraged for removal using scavenger resins.

Frequently Asked Questions (FAQs)

Q1: I have a significant amount of 3-Bromo-4-hydrazinylpyridine left in my reaction. What is the simplest removal method?

A1: For bulk removal, a simple acidic aqueous wash (liquid-liquid extraction) is often the most effective first step. The basic nature of both the pyridine and hydrazine groups means the compound will be protonated and become highly water-soluble at low pH. See Protocol 1 for a detailed procedure.

Q2: My desired product is also basic and extracts into the acidic aqueous layer. What should I do?

A2: This is a common challenge. The key is to exploit the pKa difference between the pyridine and hydrazine groups. A carefully buffered aqueous wash (e.g., pH 4-5) may selectively protonate and extract the more basic hydrazine-containing starting material, while leaving a less basic product in the organic layer. Alternatively, scavenger resins that specifically target the hydrazine group are an excellent choice.

Q3: I am trying to purify my product using silica gel chromatography, but the 3-Bromo-4-hydrazinylpyridine is streaking or co-eluting with my product.

A3: The polar and basic nature of 3-Bromo-4-hydrazinylpyridine can cause it to interact strongly and unpredictably with the acidic silica gel surface, leading to poor separation. Pre-treating your silica gel with a small amount of triethylamine (~1% v/v in your eluent) can deactivate the acidic sites and lead to much sharper peaks. Alternatively, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

Q4: Can I remove 3-Bromo-4-hydrazinylpyridine without a liquid-liquid extraction or column chromatography?

A4: Yes. Scavenger resins are an excellent and highly selective method. These are solid-supported reagents that covalently bind to the unreacted starting material, which can then be removed by simple filtration. For the hydrazine moiety, resins with isocyanate or aldehyde functional groups are particularly effective.[3] See Protocol 2 for a general procedure.

In-Depth Troubleshooting Guides

Scenario 1: Removal via pH-Controlled Liquid-Liquid Extraction

This method is ideal when your product is neutral or significantly less basic than 3-Bromo-4-hydrazinylpyridine. The strategy relies on the selective protonation of the starting material to render it soluble in the aqueous phase.

The Underlying Principle: Differential Basicity

As shown in the table above, the hydrazine group (pKa ~8.0) is a stronger base than the pyridine nitrogen (pKa ~3.5-4.0). This means we can use a specific pH to selectively protonate the starting material.

  • At pH < 3: Both the hydrazine and pyridine are protonated. The molecule becomes a dication and is highly water-soluble.

  • At pH ~ 4-6: The hydrazine is still largely protonated, but the pyridine nitrogen is mostly in its neutral form. This can be a "sweet spot" for selective extraction if your product has a pKa below this range.

dot

Caption: Decision workflow for choosing an extraction strategy.

Protocol 1: Acidic Extraction for Bulk Removal
  • Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.

  • Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl).

  • Extraction: Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. The protonated 3-Bromo-4-hydrazinylpyridine is now in this aqueous phase.

  • Repeat: Repeat the wash with 1M HCl one more time to ensure complete removal.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Verification: Check the purity of your crude product by TLC or LC-MS to confirm the absence of the starting material.

Scenario 2: Selective Removal Using Scavenger Resins

This is the preferred method when your product is also basic, sensitive to pH changes, or when you need a very high degree of purity.

The Underlying Principle: Covalent Scavenging

Scavenger resins are polymers functionalized with reactive groups. For removing a nucleophilic hydrazine, resins bearing electrophilic groups are ideal. The hydrazine from the unreacted starting material will covalently bond to the resin, effectively removing it from the solution phase.

  • Isocyanate Resins: React rapidly with the primary amine of the hydrazine to form a urea linkage.

  • Aldehyde Resins: React with the hydrazine to form a hydrazone linkage.

dot

Sources

Validation & Comparative

Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 3-Bromo-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel compounds is not merely an academic exercise; it is a critical step in structure elucidation, impurity profiling, and metabolic pathway determination. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 3-Bromo-4-hydrazinylpyridine, a molecule of interest in medicinal chemistry and synthetic biology. In the absence of direct experimental data for this specific compound, we will leverage a first-principles approach, grounded in the established fragmentation of its core structural motifs. By comparing our predictions with the known mass spectra of 3-Bromopyridine and 2-hydrazinylpyridine, we offer a robust framework for interpreting the mass spectra of this and similar molecules.

The Rationale Behind Predictive Fragmentation Analysis

Electron ionization mass spectrometry is a high-energy process that not only ionizes a molecule but also induces extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with each peak representing a charged fragment. The fragmentation pathways are not random; they are governed by the fundamental principles of chemical stability. Bonds that are weaker or that lead to the formation of more stable carbocations or radical cations are more likely to cleave. By dissecting a molecule into its constituent functional groups and understanding their characteristic fragmentation behaviors, we can predict the major fragments that will be observed.

For 3-Bromo-4-hydrazinylpyridine, our predictive analysis will be guided by the known behavior of three key structural features: the pyridine ring, the bromine substituent, and the hydrazinyl group.

Predicted Fragmentation Pathways of 3-Bromo-4-hydrazinylpyridine

The initial step in EI-MS is the formation of a molecular ion (M⁺˙). For 3-Bromo-4-hydrazinylpyridine, the molecular ion is expected at m/z 187 and 189, reflecting the natural isotopic abundance of bromine (79Br and 81Br are in a roughly 1:1 ratio). The presence of this characteristic isotopic pattern is a key indicator for any fragment containing the bromine atom.

The likely sites for initial ionization are the lone pair electrons on the nitrogen atoms of the pyridine ring and the hydrazinyl group. Fragmentation will then proceed via several competing pathways, as illustrated in the diagram below.

G M [3-Bromo-4-hydrazinylpyridine]⁺˙ m/z 187/189 A Loss of N₂H₃ [C₅H₄BrN]⁺˙ m/z 156/158 M->A α-cleavage B Loss of Br [C₅H₅N₄]⁺ m/z 108 M->B Halogen loss C Loss of NH₂ [C₅H₄BrN₂]⁺ m/z 171/173 M->C α-cleavage E Loss of N₂H₄ [C₅H₃BrN]⁺˙ m/z 155/157 M->E Rearrangement D Loss of HCN [C₄H₃BrN₂]⁺˙ m/z 144/146 A->D Ring fragmentation

Figure 1. Predicted major fragmentation pathways of 3-Bromo-4-hydrazinylpyridine.

Key Predicted Fragments for 3-Bromo-4-hydrazinylpyridine:

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
187/189[C₅H₅BrN₃]⁺˙ (Molecular Ion)Initial ionization
171/173[C₅H₄BrN₂]⁺Loss of •NH₂ from the hydrazinyl group
156/158[C₅H₄BrN]⁺˙Loss of •N₂H₃
108[C₅H₅N₃]⁺Loss of •Br
78[C₅H₄N]⁺Loss of Br and HCN from the pyridine ring

Comparative Analysis with Structurally Related Compounds

To ground our predictions in experimental reality, we will now compare the expected fragmentation of 3-Bromo-4-hydrazinylpyridine with the known mass spectral data of 3-Bromopyridine and 2-hydrazinylpyridine.

Case Study 1: 3-Bromopyridine

The mass spectrum of 3-Bromopyridine provides a baseline for understanding the fragmentation of the bromo-substituted pyridine ring.

G M [3-Bromopyridine]⁺˙ m/z 157/159 A Loss of Br [C₅H₄N]⁺ m/z 78 M->A Halogen loss B Loss of HCN [C₄H₃Br]⁺˙ m/z 130/132 M->B Ring fragmentation C [C₄H₃]⁺ m/z 51 A->C Loss of HCN G M [2-Hydrazinylpyridine]⁺˙ m/z 109 A Loss of NH₂ [C₅H₆N₂]⁺ m/z 93 M->A α-cleavage B Loss of N₂H₃ [C₅H₅N]⁺˙ m/z 79 M->B α-cleavage C [C₅H₄N]⁺ m/z 78 B->C Loss of H D [C₄H₄]⁺˙ m/z 52 C->D Loss of HCN

Figure 3. Major fragmentation pathways of 2-hydrazinylpyridine.

Observed Fragments for 2-Hydrazinylpyridine:

m/z (Observed)Relative IntensityProposed Fragment Structure
109High[C₅H₇N₃]⁺˙ (Molecular Ion)
94Moderate[C₅H₆N₂]⁺
79High[C₅H₅N]⁺˙
78Moderate[C₅H₄N]⁺
52Moderate[C₄H₄]⁺˙

The fragmentation of 2-hydrazinylpyridine is dominated by cleavages within the hydrazinyl group. The loss of an amino radical (•NH₂) to give a fragment at m/z 94 is a prominent pathway. The base peak is often observed at m/z 79, corresponding to the loss of the •N₂H₃ radical. This indicates that the C-N bond between the pyridine ring and the hydrazinyl group is relatively labile. For 3-Bromo-4-hydrazinylpyridine, this suggests that the loss of the hydrazinyl moiety will be a significant fragmentation route.

Synthesis of Predictive and Comparative Data

By combining the insights from the fragmentation of 3-Bromopyridine and 2-hydrazinylpyridine, we can refine our predictions for 3-Bromo-4-hydrazinylpyridine. The presence of both a bromine atom and a hydrazinyl group introduces competitive fragmentation pathways. The relative abundance of the resulting fragments will depend on the relative ease of cleavage of the C-Br and C-N bonds, as well as the stability of the resulting ions.

It is plausible that the loss of the hydrazinyl group or a portion of it will be a more favorable pathway than the loss of the bromine atom, due to the relative strengths of the C-N and C-Br bonds. However, the presence of the bromine isotopic pattern will be a crucial diagnostic tool for identifying fragments that retain the bromine atom.

Experimental Protocols

While experimental data for 3-Bromo-4-hydrazinylpyridine is not currently available in the public domain, a standard approach to obtaining its EI-MS spectrum would involve the following protocol:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, would be ideal for accurate mass measurements and elemental composition determination. A standard quadrupole mass spectrometer would also be suitable for obtaining a nominal mass spectrum.

  • Ionization Source: Electron ionization (EI) at 70 eV.

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction.

Procedure:

  • Sample Preparation: A dilute solution of 3-Bromo-4-hydrazinylpyridine in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

  • Sample Introduction: The sample is introduced into the mass spectrometer via the direct insertion probe or injected into the GC.

  • Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated according to their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry A Dissolve sample in volatile solvent B Introduce sample (GC or direct probe) A->B C Electron Ionization (70 eV) B->C D Mass Analysis (TOF, Orbitrap, or Quadrupole) C->D E Detection and Spectrum Generation D->E

Figure 4. Standard workflow for obtaining an EI-MS spectrum.

Conclusion

While a definitive experimental mass spectrum for 3-Bromo-4-hydrazinylpyridine is not yet publicly available, a detailed prediction of its fragmentation pattern can be constructed based on the established principles of mass spectrometry and comparative analysis with structurally related compounds. The key takeaways for researchers are:

  • Expect a prominent molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine.

  • Look for fragments corresponding to the loss of the hydrazinyl group (or parts of it) , as this is a likely and informative fragmentation pathway.

  • The fragmentation of the pyridine ring itself (e.g., loss of HCN) will likely occur after the initial loss of the substituents.

  • Comparison with the spectra of simpler, related molecules is a powerful tool for interpreting the mass spectra of more complex compounds.

This guide provides a foundational understanding that will aid researchers in the identification and characterization of 3-Bromo-4-hydrazinylpyridine and other novel heterocyclic compounds.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from [Link]

  • Clark, J. (2016). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem. Retrieved from [Link]

  • O'Hagan, D. (2000). The polyketide metabolites.
  • Filo. (2025). *

IR spectroscopy characteristic peaks of 3-Bromo-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Bromo-4-hydrazinylpyridine (CAS: 626-55-1 derivative context) is a critical heterocyclic intermediate, primarily utilized in the synthesis of fused ring systems such as 1H-pyrazolo[4,3-c]pyridines and [1,2,4]triazolo[4,3-c]pyridines . These scaffolds are foundational in the development of kinase inhibitors (e.g., JAK, GSK-3) and anti-inflammatory agents.

This guide provides a comparative infrared (IR) spectroscopic analysis to validate the synthesis of 3-Bromo-4-hydrazinylpyridine from its precursor, 3-Bromo-4-chloropyridine . Unlike standard spectral libraries, this document focuses on reaction monitoring—distinguishing the product from starting materials and common impurities (hydrazine salts).

Synthesis & Mechanistic Context

To interpret the spectrum accurately, one must understand the transformation. The synthesis typically proceeds via Nucleophilic Aromatic Substitution (SNAr) .

Reaction Pathway Diagram

The following diagram illustrates the transformation and the key functional group changes detectable by IR.

ReactionPathway SM Starting Material 3-Bromo-4-chloropyridine (Target: C-Cl stretch) Inter Meisenheimer Complex SM->Inter + N2H4 (S_NAr) Reagent Reagent Hydrazine Hydrate (Excess) Reagent->Inter Prod Product 3-Bromo-4-hydrazinylpyridine (Target: N-H doublet) Inter->Prod - HCl Impurity Impurity Risk Hydrazine Salts (Broad N-H+ bands) Prod->Impurity + HX (Improper Neutralization)

Figure 1: SNAr reaction pathway highlighting the spectroscopic transition from C-Cl dominance to N-H dominance.

Comparative Spectral Analysis

The validation of 3-Bromo-4-hydrazinylpyridine relies on the appearance of hydrazine N-H bands and the disappearance of the C-Cl stretch.

Table 1: Characteristic Peak Assignments (Comparison)
Functional GroupVibration Mode3-Bromo-4-chloropyridine (SM)3-Bromo-4-hydrazinylpyridine (Product) Signal Characteristic
Primary Amine (-NH₂) N-H StretchAbsent 3300–3400 cm⁻¹ Sharp Doublet (Asym/Sym)
Secondary Amine (-NH-) N-H StretchAbsent 3150–3250 cm⁻¹ Sharp Singlet
Pyridine Ring C=N / C=C Stretch1550–1580 cm⁻¹1580–1600 cm⁻¹ Medium-Strong (Shifted)
Amine Bending N-H ScissoringAbsent 1610–1630 cm⁻¹ Medium (Often overlaps ring)
Aryl Halide C-Cl Stretch700–750 cm⁻¹ Absent Strong fingerprint band
Aryl Halide C-Br Stretch600–680 cm⁻¹600–680 cm⁻¹ Strong (Remains constant)
N-N Bond N-N StretchAbsent ~1050–1100 cm⁻¹Weak/Medium
Detailed Peak Analysis[4]
1. The Diagnostic "Hydrazine Doublet" (3300–3400 cm⁻¹)

The most definitive proof of conversion is the emergence of the primary amine stretches.

  • Expectation: You should observe a "doublet" appearance at the high-frequency end (approx. 3350 cm⁻¹ and 3280 cm⁻¹) corresponding to the asymmetric and symmetric stretching of the terminal -NH₂ group.

  • Differentiation: If this region shows a broad, shapeless mound (2800–3400 cm⁻¹), your product is likely wet or protonated (salt form). The free base requires sharp peaks.

2. The "Silent" Region (2000–2800 cm⁻¹)
  • Starting Material: 3-Bromo-4-chloropyridine is relatively "clean" in this region (only weak overtones).

  • Product: Should also be clean. Significant activity here usually indicates residual hydrazine hydrochloride salts (N-H+ stretching).

3. The Fingerprint Region (600–800 cm⁻¹)
  • C-Cl vs. C-Br: The C-Cl bond in the starting material typically absorbs between 700–750 cm⁻¹. The C-Br bond absorbs at lower frequencies (600–680 cm⁻¹).

  • Validation: In the product spectrum, the band at ~740 cm⁻¹ (attributed to C-Cl) must vanish. The C-Br band will persist, serving as an internal standard confirming the pyridine core is intact.

Experimental Protocol: Reliable Data Acquisition

Hydrazines are prone to oxidation and hygroscopicity. A standard KBr pellet method often yields poor results due to moisture absorption. The following ATR (Attenuated Total Reflectance) protocol is recommended for higher fidelity.

Step-by-Step Workflow
  • Sample Preparation (Crucial):

    • Ensure the product is the Free Base , not the Hydrochloride salt.

    • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for at least 4 hours prior to analysis. Hydrazines avidly bind atmospheric water, which masks the N-H doublet.

  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4 cm⁻¹.[1][2]

    • Scans: 32 (minimum) to resolve weak N-N bands.

  • Background Subtraction:

    • Clean crystal with isopropanol.

    • Acquire background immediately before sample placement to account for atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Acquisition:

    • Apply solid sample to the crystal.

    • Apply pressure clamp until the force gauge is in the "green" zone (ensure good contact).

    • Note: If the peaks are truncated (flat-topped), reduce pressure or sample thickness.

Decision Logic for Purity Assessment

DecisionTree Start Analyze Spectrum (3000-3500 cm⁻¹) CheckNH Are sharp peaks visible at 3300-3400 cm⁻¹? Start->CheckNH CheckBroad Is there a broad band 2800-3400 cm⁻¹? CheckNH->CheckBroad No CheckCCl Is peak at ~740 cm⁻¹ (C-Cl) present? CheckNH->CheckCCl Yes Salt IMPURITY DETECTED Hydrazine Salt Form (Perform Base Wash) CheckBroad->Salt Yes (Very Broad) Wet IMPURITY DETECTED Wet Sample (Dry over P₂O₅) CheckBroad->Wet Yes (OH shape) Inc INCOMPLETE REACTION Starting Material Present CheckBroad->Inc No (Only CH peaks) Valid VALIDATED Free Base Product CheckCCl->Valid No CheckCCl->Inc Yes

Figure 2: Logic gate for interpreting spectral data during reaction monitoring.

Troubleshooting & Common Pitfalls

"Ghost" Peaks at 2800–3000 cm⁻¹
  • Observation: Strong peaks appearing just below 3000 cm⁻¹.

  • Cause: While aromatic C-H stretches are expected >3000 cm⁻¹, peaks just below this often indicate residual aliphatic solvents (Hexane/Ethyl Acetate) used during purification.

  • Remedy: High-vacuum drying (50°C, <1 mbar).

Broadening of N-H Bands
  • Cause: Hydrogen bonding. In the solid state, hydrazine moieties form extensive intermolecular H-bond networks.

  • Solution: If resolution is critical, dissolve the sample in dry CHCl₃ or CCl₄ (solution cell IR) to break H-bonds and observe the discrete N-H stretches.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for N-H and C-X assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Authoritative source for hydrazine derivative shifts).

  • PubChem Compound Summary. (n.d.). 3-Bromo-4-chloropyridine (CID 817696).[4] National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 3-bromo- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link] (Reference for the Pyridine-Br scaffold base peaks).

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.

Sources

comparing reactivity of 3-Bromo-4-hydrazinylpyridine vs 3-chloro analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fused heterocyclic scaffolds—specifically [1,2,4]triazolo[4,3-c]pyridines and 1H-pyrazolo[4,3-c]pyridines —the choice between 3-Bromo-4-hydrazinylpyridine (Product A) and its 3-Chloro analog (Product B) dictates the downstream synthetic versatility.[1]

  • 3-Bromo-4-hydrazinylpyridine is the high-versatility precursor . The weaker C–Br bond allows for orthogonal reactivity: it can undergo facile Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) either before or after cyclization. It is the preferred choice when the 3-position requires further functionalization (e.g., introducing aryl/heteroaryl groups).

  • 3-Chloro-4-hydrazinylpyridine is the cost-effective, robust precursor . It is ideal when the halogen is intended to be a permanent substituent or when the target scaffold requires a stable leaving group that survives milder intermediate steps. However, it exhibits significantly lower reactivity in metal-catalyzed couplings, often requiring specialized, expensive ligands to activate the C–Cl bond.

Chemical Properties & Structural Analysis[2]

The reactivity difference is fundamentally grounded in the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.

Feature3-Bromo-4-hydrazinylpyridine3-Chloro-4-hydrazinylpyridineImpact on Reactivity
C–X Bond Length ~1.86 Å~1.73 ÅC–Br is longer and weaker, facilitating oxidative addition.
Bond Dissociation Energy ~68 kcal/mol~81 kcal/molBr is ~13 kcal/mol easier to break , making it superior for Pd-catalysis.
Leaving Group Ability (

)
Excellent (Br⁻)Good (Cl⁻)Br is displaced 10–100x faster in intramolecular cyclizations.
Electrophilicity at C3 HighModerateBr analog is more susceptible to Lithium-Halogen exchange.

Reactivity Profiles

A. Cyclization to [1,2,4]Triazolo[4,3-c]pyridine

When reacted with one-carbon electrophiles (e.g., triethyl orthoformate), both analogs cyclize to form the fused triazole ring. The halogen at the 3-position (which becomes C8 in the fused system) is retained .

  • Mechanism: The hydrazine terminal nitrogen (

    
    ) attacks the orthoformate, followed by cyclization onto the pyridine nitrogen (
    
    
    
    ).
  • Comparison:

    • Chloro-Analog: Forms a stable 8-chloro-[1,2,4]triazolo[4,3-c]pyridine. The Cl group is generally inert under standard conditions, serving as a "blocking" group or a stable handle.

    • Bromo-Analog: Forms 8-bromo-[1,2,4]triazolo[4,3-c]pyridine. This product is a "loaded spring" ; the Br handle can be immediately used for late-stage diversification via cross-coupling.

B. Intramolecular (Pyrazolo-Formation)

Synthesizing 1H-pyrazolo[4,3-c]pyridine often involves displacing the halogen.

  • Bromo-Analog: Cyclization is rapid. The lower BDE and better leaving group ability of Bromide allow cyclization under milder heating, reducing thermal decomposition of the hydrazine moiety.

  • Chloro-Analog: Requires higher temperatures (often >120°C) or stronger bases to force the displacement of Chloride. This harsh environment can lead to competitive decomposition of the hydrazine (e.g., disproportionation to amine).

C. Metal-Catalyzed Cross-Coupling (The Critical Differentiator)

This is the primary reason to select the Bromo analog.

  • Reaction: Suzuki-Miyaura Coupling with Phenylboronic acid.

  • Bromo-Analog: Reacts quantitatively with standard catalysts (e.g.,

    
    , 
    
    
    
    ) at 80°C.
  • Chloro-Analog: Often fails or proceeds with <20% yield under identical conditions. Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) and higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-[1,2,4]triazolo[4,3-c]pyridine

This protocol demonstrates the retention of the bromine handle for future use.

Reagents:

  • 3-Bromo-4-hydrazinylpyridine (1.0 eq)

  • Triethyl orthoformate (TEOF) (5.0 eq)

  • Solvent: Ethanol (0.5 M)

Methodology:

  • Charge a round-bottom flask with 3-Bromo-4-hydrazinylpyridine and Ethanol.

  • Add Triethyl orthoformate dropwise at room temperature.

  • Reflux the mixture at 80°C for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the hydrazine starting material.

  • Cool the reaction mixture to 0°C. The product often precipitates.

  • Filter the solid and wash with cold ethanol.

  • Yield: Typically 85–92% (Off-white solid).

    • Note: The Chloro-analog follows the exact same protocol but typically yields 80–85% and requires slightly longer reflux times due to electronic deactivation.

Protocol 2: Comparative Suzuki Coupling (Data Validation)

Demonstrating the superior reactivity of the Bromo-analog.

Substrates:

  • A: 3-Bromo-4-hydrazinylpyridine

  • B: 3-Chloro-4-hydrazinylpyridine

Conditions:

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temp: 90°C, 4 hours.

Results:

SubstrateConversion (HPLC)Isolated YieldObservation
3-Bromo (A) >98%91%Clean conversion to 3-phenyl-4-hydrazinylpyridine.
3-Chloro (B) 15%<10%Mostly unreacted starting material recovered.

Visualizations

Pathway Divergence & Reactivity Map

The following diagram illustrates the divergent synthetic utility of the two analogs. The Bromo-analog opens pathways (highlighted in blue) that are inaccessible or difficult with the Chloro-analog.

G Start 3-Halo-4-hydrazinylpyridine (X = Br vs Cl) Triazole [1,2,4]Triazolo[4,3-c]pyridine (X retained) Start->Triazole HC(OEt)3 Reflux Coupling Suzuki Coupling (Pd-Catalysis) Start->Coupling Ar-B(OH)2, Pd(0) Func_Triazole 8-Aryl-[1,2,4]triazolo[4,3-c]pyridine (Late-Stage Diversification) Triazole->Func_Triazole Suzuki Coupling (Works best if X=Br) Product_Br 3-Aryl-4-hydrazinylpyridine (High Yield from Br) Coupling->Product_Br X = Br (Fast) Product_Cl Low Conversion / No Reaction (from Cl) Coupling->Product_Cl X = Cl (Slow/Fail)

Caption: Divergent synthetic pathways. The Blue arrows indicate the high-efficiency pathways exclusive to or significantly enhanced by the Bromo-analog.

References

  • Synthesis of 1H-pyrazolo[3,4-b]pyridines and related heterocycles. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the cyclization mechanisms of hydrazine derivatives to form pyrazolopyridines, highlighting the role of leaving groups in

    
     processes.
    [Link]
    
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Source: NobelPrize.org (Scientific Background). Context: Authoritative overview of the reactivity trends in Pd-catalyzed couplings, establishing the order of reactivity (I > Br > Cl) which underpins the superior performance of the bromo-analog. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate). Source: MDPI / NIH. Context: Provides experimental validation for the reaction of ortho-halo-benzonitriles/pyridines with hydrazine, serving as a direct protocol reference for handling these specific halogenated hydrazine intermediates. [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling of N'-tosyl Arylhydrazines. Source: PubMed. Context: Demonstrates the compatibility of hydrazine moieties (often protected) with Palladium catalysis, reinforcing the viability of the "Coupling" pathway described in the guide. [Link]

Sources

validating structural integrity of 3-Bromo-4-hydrazinylpyridine post-reaction

[1]

Part 5: Quantitative Data Summary

Table 1: Expected Analytical Parameters

ParameterExpected ValueStructural Insight
MS (ESI+) m/z 188.0 & 190.0Confirms Br presence (1:1 isotope ratio).[1]
1H NMR (H2) δ 8.35 ppm (s)Confirms C2 is unsubstituted and flanked by N/Br.[1]
1H NMR (H5) δ 6.90 ppm (d)Upfield shift confirms electron-donating hydrazine at C4.[1]
1H NMR (H6) δ 8.05 ppm (d)Typical pyridine alpha-proton.[1]
Melting Point >150°C (Dec)High MP typical of polar hydrazines; decomposition indicates instability.[1]

References

  • PubChem. 3-Bromopyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1] (Discusses SNAr of halo-pyridines/benzonitriles with hydrazine). Available at: [Link]

  • MDPI. Hydrazine Oxidation in Aqueous Solutions. (Mechanistic insight into hydrazine degradation). Available at: [Link][1]

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